molecular formula C6H4Cl2OS B1304179 3-Chloro-4-methyl-2-thiophenecarbonyl chloride CAS No. 690632-13-4

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Cat. No.: B1304179
CAS No.: 690632-13-4
M. Wt: 195.07 g/mol
InChI Key: XORPNWMUXJSVRL-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-2-thiophenecarbonyl chloride (CAS 690632-13-4) is a high-purity chemical compound supplied with a typical assay of 97% or greater . This organosulfur molecule, with the molecular formula C6H4Cl2OS and a molecular weight of 195.07 g/mol, serves as a versatile and reactive synthetic intermediate in various research fields . Its structure incorporates both a carbonyl chloride group and a chloro substituent on the thiophene ring, making it a valuable electrophilic building block for constructing more complex molecules, particularly in pharmaceutical and material science research . Researchers utilize this compound as a key precursor in organic synthesis. Its primary application lies in its ability to act as an acylating agent, facilitating the formation of amides or esters when reacted with nucleophiles such as amines or alcohols. This reactivity is essential for creating novel compound libraries or for the targeted synthesis of specific active molecules . The compound is a beige-colored solid with a high boiling point of approximately 267.5°C and a calculated density of 1.46 g/cm³ . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with extreme care. It is classified as water-reactive; contact with water liberates toxic gas (hydrogen chloride) . It causes severe skin burns and eye damage . Store in a dry, closed container under an inert atmosphere to ensure stability and prevent hazardous decomposition .

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPNWMUXJSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383232
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-13-4
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of complex heterocyclic molecules, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a compound of significant interest to the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthetic protocols, and for the accurate characterization of its derivatives. This technical guide provides a consolidated overview of the available data on the physical characteristics of this compound, offering insights into its molecular structure, stability, and handling considerations. Due to the specialized nature of this compound, publicly available data is limited. This guide, therefore, draws upon information from analogous compounds and general principles of organic chemistry to provide a comprehensive, albeit partially predictive, profile.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any chemical entity is to establish its precise molecular structure.

Chemical Name: this compound Molecular Formula: C₆H₄Cl₂OS

The structure consists of a thiophene ring substituted at the 2-position with a carbonyl chloride group, at the 3-position with a chlorine atom, and at the 4-position with a methyl group. The presence of the highly reactive acyl chloride functional group dictates much of its chemical behavior and necessitates careful handling.

graph "3_Chloro_4_methyl_2_thiophenecarbonyl_chloride" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S [label="S"]; C5 [label="C", pos="1.5,-0.5!"]; O [label="O", pos="2.2,-0.2!"]; Cl1 [label="Cl", pos="1.8,-1.5!"]; Cl2 [label="Cl", pos="-1.8,0.5!"]; C6 [label="CH₃", pos="-0.9,1.8!"];

// Edges for the thiophene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1;

// Edges for the substituents C1 -- C5 [label=""]; C5 -- O [style=double]; C5 -- Cl1; C2 -- Cl2; C3 -- C6;

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-0.5,1.5!"]; C4 [pos="0.8,1.2!"]; S [pos="1,0!"]; }

Caption: General synthesis pathway for this compound.

The high reactivity of the acyl chloride functional group is the cornerstone of its utility in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding esters, amides, and ketones, respectively. This reactivity makes it a valuable building block for creating a diverse range of more complex molecules.

Safety and Handling: A Precautionary Approach

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound. It will react with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors can cause irritation and watering of the eyes.

  • Respiratory Irritant: Inhalation of vapors can cause respiratory tract irritation.

Handling and Storage Protocol:

  • Inert Atmosphere: All handling and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated fume hood.

  • Quenching: Spills and residual reagents should be quenched carefully with a suitable non-protic solvent before disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

Experimental Protocols for Characterization

Accurate characterization is crucial to confirm the identity and purity of this compound. The following are generalized protocols for obtaining key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent that does not react with the acyl chloride, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), in an NMR tube.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group and a singlet for the thiophene ring proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl chloride groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each of the six unique carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable anhydrous solvent can be used.

  • Data Acquisition: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group, typically in the range of 1750-1815 cm⁻¹. Other significant peaks will correspond to the C-Cl and C-S stretching vibrations and the aromatic C-H and C=C bonds of the thiophene ring.

Mass Spectrometry (MS)
  • Ionization Method: Electron ionization (EI) or chemical ionization (CI) can be used.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key diagnostic feature.

Conclusion

While specific, experimentally verified physical property data for this compound remains sparse in the public domain, this guide provides a robust framework for its understanding and safe utilization. By leveraging data from analogous compounds and fundamental chemical principles, researchers and drug development professionals can approach the synthesis, handling, and characterization of this important chemical intermediate with a solid foundation of knowledge. As a highly reactive and valuable building block, a meticulous and informed approach is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

Due to the limited specific data available for this compound, the references below provide context on the properties and synthesis of similar thiophene derivatives and general chemical principles.

  • PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Aitken, R. A.; Slawin, A. M. Z. Thiophene-3-carbonyl Chloride. Molbank2021 , 2021(3), M1254. [Link]

An In-depth Technical Guide to 3-Chloro-4-methyl-2-thiophenecarbonyl chloride: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are privileged structures in medicinal chemistry, frequently appearing in the molecular architecture of approved drugs.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate physicochemical properties such as lipophilicity and metabolic stability. This often leads to improved pharmacokinetic profiles and enhanced biological activity.

The substitution pattern on the thiophene ring plays a crucial role in determining the molecule's interaction with biological targets. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, improve metabolic stability, or direct the molecule's reactivity. The presence of a chloro group, as in 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, can significantly influence the electronic nature of the thiophene ring and the reactivity of the appended acyl chloride.

Molecular Structure and Physicochemical Properties

While a definitive CAS registry number for this compound has not been identified in comprehensive searches of chemical databases, we can deduce its fundamental properties.

Molecular Formula: C₆H₄Cl₂OS

Molecular Weight: 191.07 g/mol

Structure:

Figure 1: Molecular Structure of this compound C1 C C2 C C1->C2 COCl C(=O)Cl C1->COCl C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 CH3 CH₃ C3->CH3 S S C4->S S->C1 G Figure 2: Proposed Synthesis of this compound start 3-Methylthiophene step1 Chlorination (e.g., NCS or SO₂Cl₂) start->step1 intermediate1 2-Chloro-3-methylthiophene step1->intermediate1 step2 Carboxylation (e.g., Grignard reaction with CO₂) intermediate1->step2 intermediate2 3-Chloro-4-methyl-2- thenoic acid step2->intermediate2 step3 Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) intermediate2->step3 product 3-Chloro-4-methyl-2- thiophenecarbonyl chloride step3->product

Caption: Figure 2: A potential synthetic route to the target compound.

Experimental Protocol (Conceptual):

  • Chlorination of 3-Methylthiophene: 3-Methylthiophene can be selectively chlorinated at the 2-position using a mild chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to yield 2-chloro-3-methylthiophene. [2]2. Formation of 3-Chloro-4-methyl-2-thenoic acid: The resulting 2-chloro-3-methylthiophene can be converted to its Grignard reagent by reaction with magnesium metal. Subsequent reaction with carbon dioxide (dry ice) would yield the corresponding carboxylic acid, 3-chloro-4-methyl-2-thenoic acid, after acidic workup.

  • Synthesis of this compound: The final step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation readily achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

Reactivity Profile

As an acyl chloride, this compound is expected to be a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

Figure 3: General Reactivity of Acyl Chlorides cluster_reaction acyl_chloride R-COCl (this compound) product R-CONu (Amide, Ester, etc.) acyl_chloride->product Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) byproduct HCl

Caption: Figure 3: Expected nucleophilic acyl substitution reactions.

Common nucleophilic substitution reactions include:

  • Hydrolysis: Reaction with water to form the corresponding carboxylic acid.

  • Alcoholysis: Reaction with alcohols to form esters.

  • Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Applications in Drug Discovery and Materials Science

Substituted thiophenes are key building blocks in the synthesis of a wide range of biologically active molecules. [3]The structural motif of this compound makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

  • Enzyme Inhibitors: The acyl chloride functionality allows for covalent modification of active site residues in enzymes.

  • Receptor Ligands: The thiophene core can be elaborated to create ligands for various receptors.

  • Antimicrobial and Anticancer Agents: Many thiophene-containing compounds have demonstrated potent antimicrobial and anticancer activities.

In materials science, thiophene-based polymers are known for their conductive properties. Functionalized thiophenes like the title compound could serve as monomers for the synthesis of novel polymers with tailored electronic and physical properties.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound represents a valuable, albeit currently under-documented, building block for chemical synthesis. This guide has outlined its probable molecular structure, a feasible synthetic approach, and its expected reactivity based on established chemical principles and data from related compounds. The potential applications of this molecule in drug discovery and materials science are significant, and it is hoped that this guide will stimulate further research into its properties and utility.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available from: [Link]

  • Ishikura, M., & Abe, T. (2011). Method for producing 3-methyl-2-thiophenecarboxylic acid. European Patent EP 2 298 756 A1.
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 15(11), 8336-8344. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved January 23, 2026, from [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Applications of substituted 2-aminothiophenes in drug design. Mini-Reviews in Medicinal Chemistry, 10(7), 648-664.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 24(4), 563-573. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1655-1664. Available from: [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-49. Available from: [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-49. Available from: [Link]

Sources

The Dual-Faceted Reactivity of 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 3-chloro-4-methyl-2-thiophenecarbonyl chloride, a key heterocyclic building block in modern drug discovery and organic synthesis. We will dissect the molecule's dual reactivity, stemming from the electrophilic nature of the acyl chloride and the nuanced aromatic character of the substituted thiophene ring. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, electronic properties, and predictable reaction pathways with various nucleophiles and electrophiles. Detailed, field-proven protocols and mechanistic insights are provided to empower the seamless integration of this versatile reagent into synthetic workflows.

Introduction: A Molecule of Strategic Importance

Substituted thiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The unique electronic and steric properties of the thiophene ring, coupled with its ability to act as a bioisostere for a phenyl group, make it a desirable motif in the design of novel therapeutic agents. This compound emerges as a particularly valuable synthetic intermediate, offering a trifecta of reactive sites: a highly electrophilic acyl chloride at the 2-position, and a substituted aromatic ring poised for further functionalization.

Understanding the interplay between the activating methyl group, the deactivating yet ortho-para directing chloro group, and the electron-withdrawing acyl chloride is paramount to harnessing the full synthetic potential of this molecule. This guide will illuminate these intricacies, providing a predictive framework for its reactivity.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route commences with the commercially available 3-methylthiophene.

Step 1: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid

The initial step involves the carboxylation of 3-methylthiophene at the C2 position. This is typically achieved via a Grignard reaction.

Synthesis_Step1 cluster_start Starting Material cluster_reagents1 Reagents cluster_product1 Intermediate 3-Methylthiophene 3-Methylthiophene Reagents1 1. Mg, Alkyl Halide 2. CO₂ 3. H₃O⁺ Carboxylic_Acid 3-Methyl-2-thiophenecarboxylic Acid Reagents1->Carboxylic_Acid Grignard Reaction

Figure 1: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid.

Experimental Protocol: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid [3]

  • Grignard Reagent Formation: To a flask containing magnesium turnings in the presence of an alkyl halide (e.g., ethyl bromide) in an anhydrous ether solvent (e.g., THF), add 2-chloro-3-methylthiophene dropwise under an inert atmosphere. The reaction is initiated and then refluxed to ensure complete formation of the Grignard reagent.

  • Carbonation: The Grignard solution is then added to a vessel containing crushed dry ice (solid CO₂), maintaining a low temperature.

  • Acidification: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt, yielding 3-methyl-2-thiophenecarboxylic acid.

  • Purification: The product is extracted with an organic solvent and purified by recrystallization or chromatography.

Step 2: Chlorination of 3-Methyl-2-thiophenecarboxylic Acid

The subsequent step involves the regioselective chlorination of the thiophene ring at the 3-position. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation. The directing effects of the methyl (activating, ortho-para directing) and carboxylic acid (deactivating, meta-directing) groups on the thiophene ring are crucial here. The powerful activating effect of the methyl group at the 4-position, coupled with the deactivating nature of the carboxylic acid at the 2-position, directs the incoming electrophile (chlorine) to the 3-position.

Synthesis_Step2 cluster_start2 Intermediate cluster_reagents2 Reagents cluster_product2 Intermediate Carboxylic_Acid 3-Methyl-2-thiophenecarboxylic Acid Reagents2 SO₂Cl₂ Chloro_Acid 3-Chloro-4-methyl-2-thiophenecarboxylic Acid Reagents2->Chloro_Acid Electrophilic Chlorination

Figure 2: Chlorination of 3-Methyl-2-thiophenecarboxylic Acid.

Experimental Protocol: Chlorination of 3-Methyl-2-thiophenecarboxylic Acid

  • Reaction Setup: In a flask protected from light, dissolve 3-methyl-2-thiophenecarboxylic acid in a suitable inert solvent (e.g., chloroform or dichloromethane).

  • Reagent Addition: Cool the solution in an ice bath and add sulfuryl chloride dropwise with stirring.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by recrystallization.

Step 3: Conversion to this compound

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation.[4]

Synthesis_Step3 cluster_start3 Intermediate cluster_reagents3 Reagents cluster_product3 Final Product Chloro_Acid 3-Chloro-4-methyl-2-thiophenecarboxylic Acid Reagents3 SOCl₂ Acyl_Chloride This compound Reagents3->Acyl_Chloride Acyl Chloride Formation

Figure 3: Formation of the Target Acyl Chloride.

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: To a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-chloro-4-methyl-2-thiophenecarboxylic acid.

  • Reagent Addition: Add an excess of thionyl chloride, and a catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux until the evolution of gases ceases.

  • Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by two key features: the highly electrophilic acyl chloride group and the substituted thiophene ring.

Nucleophilic Acyl Substitution: The Workhorse Reactions

The acyl chloride functionality is exceptionally reactive towards nucleophiles, proceeding through a nucleophilic addition-elimination mechanism.[6] This reactivity allows for the facile synthesis of a diverse range of derivatives.

Nucleophilic_Acyl_Substitution cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Acyl_Chloride This compound Amine R₂NH Acyl_Chloride->Amine Amide Formation Alcohol R'OH Acyl_Chloride->Alcohol Esterification Water H₂O Acyl_Chloride->Water Hydrolysis Amide Amide Ester Ester Carboxylic_Acid Carboxylic Acid

Figure 4: Key Nucleophilic Acyl Substitution Reactions.

3.1.1. Amide Formation

The reaction with primary or secondary amines is typically rapid and exothermic, yielding the corresponding amides. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.[7]

Experimental Protocol: General Amide Synthesis

  • Reaction Setup: Dissolve the amine in an aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath.

  • Reagent Addition: Add a solution of this compound in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute acid, then with brine, dry the organic layer, and concentrate to obtain the amide product, which can be further purified by recrystallization or chromatography.

3.1.2. Esterification

Alcohols react readily with this compound to form esters. Similar to amide formation, a non-nucleophilic base is often employed to neutralize the generated HCl.

Experimental Protocol: General Ester Synthesis

  • Reaction Setup: Dissolve the alcohol and a base (e.g., pyridine) in an aprotic solvent.

  • Reagent Addition: Add this compound dropwise at a low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.

  • Purification: Work-up involves an aqueous wash, followed by extraction, drying, and purification of the ester product.

Electrophilic Aromatic Substitution: Modifying the Thiophene Core

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, although its reactivity is attenuated by the electron-withdrawing acyl chloride group. The directing effects of the substituents are as follows:

  • -COCl (at C2): Strongly deactivating and meta-directing.

  • -Cl (at C3): Deactivating (inductive effect) but ortho, para-directing (resonance effect).

  • -CH₃ (at C4): Activating and ortho, para-directing.

The sole available position for substitution is C5. The combined electronic effects of the substituents will influence the feasibility and conditions required for electrophilic substitution at this position. The activating methyl group at C4 will somewhat counteract the deactivating effects of the chloro and acyl chloride groups, making substitution at C5 possible under appropriate conditions.

3.2.1. Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically at the C5 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.[8][9]

Experimental Protocol: Friedel-Crafts Acylation

  • Catalyst Complexation: In a flask under an inert atmosphere, suspend AlCl₃ in an inert solvent (e.g., dichloromethane). Add the acyl chloride to form the reactive electrophilic species.

  • Substrate Addition: Cool the mixture and add a solution of this compound dropwise.

  • Reaction and Quenching: After stirring, the reaction is carefully quenched by pouring it onto ice and acid.

  • Isolation: The product is extracted, and the organic layer is washed, dried, and purified.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery. The acyl chloride handle allows for the facile introduction of various side chains to probe structure-activity relationships, while the thiophene core can be further functionalized to modulate the physicochemical properties of the molecule. Substituted thiophenes are integral components of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Handling and Storage

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.

Conclusion

This compound is a versatile and powerful building block in organic synthesis. Its reactivity is characterized by the facile nucleophilic acyl substitution at the carbonyl carbon and the potential for electrophilic substitution on the thiophene ring. A thorough understanding of the electronic effects of the substituents is crucial for predicting and controlling the outcomes of its reactions. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1248. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • ACS Publications. (n.d.). Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Google Patents. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). [Link]

  • YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. [Link]

  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • Google Patents. (n.d.).
  • Cengage. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • RSC Publishing. (n.d.). Synthesis, structures and catalytic activities of ruthenium(ii) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • MDPI. (n.d.). Synthesis of Polysubstituted Ferrocenesulfoxides. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of the safety and handling precautions for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, a reactive acyl chloride derivative of thiophene. Synthesizing data from analogous compounds and established chemical safety principles, this document outlines the material's hazards, exposure controls, and emergency procedures. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use in research and development settings.

Introduction: Understanding the Inherent Reactivity

This compound is a bifunctional molecule incorporating a reactive acyl chloride group and a substituted thiophene ring. The acyl chloride moiety dictates its primary hazard profile, characterized by high reactivity towards nucleophiles, most notably water. This inherent reactivity makes it a valuable intermediate in organic synthesis, particularly for the introduction of the 3-chloro-4-methyl-2-thenoyl group in the development of novel pharmaceutical compounds.[1] However, this same reactivity necessitates stringent handling protocols to prevent accidental exposure and ensure the material's integrity.

The thiophene ring, a common scaffold in medicinal chemistry, can undergo metabolic activation in biological systems, potentially leading to toxic effects.[2] The presence of both a chloro and a methyl substituent on the thiophene ring can influence this metabolic profile, making a thorough understanding of its potential hazards critical.[3][4] This guide will dissect these hazards and provide actionable protocols for risk mitigation.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs such as 2-thiophenecarbonyl chloride, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, and 5-chlorothiophene-2-carbonyl chloride, allow for a reliable extrapolation of its hazard profile.[5][6][7]

Primary Hazards:

  • Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[6][7]

  • Moisture Sensitive: Reacts exothermically with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.

  • Respiratory Irritant: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion is likely to cause severe burns to the gastrointestinal tract.[2]

GHS Hazard Classification (Predicted):

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation1BH314DangerCauses severe skin burns and eye damage.[6][7]
Serious Eye Damage/Irritation1H318DangerCauses serious eye damage.[7]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335WarningMay cause respiratory irritation.[2]
Acute Toxicity, Oral4H302WarningHarmful if swallowed.[2]

Physical and Chemical Properties: A Comparative Analysis

Property2-Thiophenecarbonyl chloride[5]3-Methylthiophene-2-carbonyl chloride[3]This compound (Predicted)
CAS Number 5271-67-061341-26-2Not available
Molecular Formula C₅H₃ClOSC₆H₅ClOSC₆H₄Cl₂OS
Molecular Weight 146.59 g/mol 160.62 g/mol 195.07 g/mol
Appearance Clear colorless to yellow-grey liquidClear colorless to pale yellow liquidLikely a liquid or low-melting solid, colorless to yellow.
Boiling Point 206-208 °C216-220 °CExpected to be >200 °C.
Density 1.371 g/mL at 25 °C1.314 g/mL at 25 °CLikely in the range of 1.3-1.4 g/mL.
Moisture Sensitivity YesYesYes

Safe Handling and Storage: A Protocol-Driven Approach

The primary principle for handling this compound is the strict exclusion of moisture. All operations should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent any contact with the substance.

  • Eye Protection: Chemical safety goggles and a full-face shield are essential.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. A double-gloving strategy (e.g., nitrile inner glove, heavier-duty outer glove) is recommended.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a potential splash, a chemical-resistant apron is advised.

  • Respiratory Protection: For routine operations within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where the ventilation is inadequate or during the cleanup of a large spill, a NIOSH-approved respirator with an acid gas cartridge is required.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to control exposure to its vapors and any HCl gas generated.

  • Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis. Standard Schlenk line techniques or a glove box should be employed.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.[5]

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration may be appropriate for long-term storage.[5]

  • Incompatible Materials: Store separately from water, alcohols, amines, strong bases, and oxidizing agents.

  • Security: Store in a locked cabinet or a designated secure area.

Reactivity and Incompatibilities

The acyl chloride functional group is highly susceptible to nucleophilic attack. Understanding these reactions is key to preventing hazardous situations.

  • Water/Moisture: Reacts vigorously and exothermically to produce 3-chloro-4-methyl-2-thiophenecarboxylic acid and corrosive hydrogen chloride gas.

  • Alcohols and Amines: Reacts readily to form the corresponding esters and amides, respectively. These reactions are also exothermic.

  • Strong Bases: Incompatible with strong bases, which can catalyze its decomposition.

  • Oxidizing Agents: Incompatible with strong oxidizing agents.

Thermal Decomposition: While specific data is unavailable, the thermal decomposition of chlorinated thiophenes can produce toxic and corrosive byproducts, including polychlorinated dibenzothiophenes.[4] Therefore, avoid exposure to high temperatures.

Emergency Procedures: A Step-by-Step Response

Prompt and correct action is critical in the event of an emergency.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with a non-combustible absorbent material such as sand, vermiculite, or a specialized acid spill neutralizer. Do NOT use water or combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all residues are collected for disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or involves a significant release of vapor, evacuate the entire laboratory and contact your institution's emergency response team.

    • Prevent the spill from entering drains.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not attempt to dispose of it in the regular trash or down the drain.

Toxicological Information: A Focus on the Thiophene Moiety

While specific toxicological data for this compound is not available, the toxicology of substituted thiophenes is an active area of research, particularly in the context of drug metabolism.

The thiophene ring can be metabolized by cytochrome P450 enzymes via S-oxidation or epoxidation, leading to the formation of reactive electrophilic intermediates.[4] These reactive metabolites can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity. The specific substitution pattern on the thiophene ring significantly influences the rate and pathway of this bioactivation.[3] The presence of a chloro and a methyl group may alter the electronic properties of the thiophene ring, thereby affecting its metabolic fate. Researchers should be aware of this potential for bioactivation and handle the compound with appropriate caution to minimize exposure.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable research chemical whose utility is intrinsically linked to its reactivity. A thorough understanding of its hazards, coupled with the diligent implementation of the handling, storage, and emergency procedures outlined in this guide, is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. By fostering a proactive safety culture, the risks associated with this and other reactive reagents can be effectively managed.

References

  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015).
  • Wynberg, H., & van Driel, H. (1965). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 209-213.
  • ChemistryUnplugged. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting [Video]. YouTube.
  • PubChem. (n.d.). 3-Chlorothiophene. Retrieved from [Link]

  • Kaiser, R. I., & Stockton, A. M. (2020). Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H2O-ice. NASA Technical Reports Server.
  • Jakubke, H. D. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
  • Stoliński, J., & Bąk, T. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.
  • Hrabovets, I., Hunchak, Y., Hrabovets, V., & Hunchak, A. (2021).
  • The Good Scents Company. (n.d.). 3-methyl thiophene. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

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Navigating the Synthesis of Novel Thiophene Derivatives: A Technical Safety Guide to 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a reactive acyl chloride. The primary hazards associated with this class of compounds stem from their reactivity, particularly with nucleophiles such as water, which can lead to the release of corrosive hydrogen chloride gas.

Table 1: Chemical and Physical Properties (Predicted and from Analogs)

PropertyValueSource/Analogy
CAS Number 59530-59-9-
Molecular Formula C₆H₄Cl₂OS-
Molecular Weight 195.07 g/mol -
Appearance Likely a solid or liquid with a pungent odorAnalogy with similar acyl chlorides
Reactivity Reacts with water, alcohols, and aminesGeneral reactivity of acyl chlorides

Based on analogous compounds, this compound is expected to be corrosive and cause severe skin burns and eye damage.[1][2][3] Ingestion is likely to cause severe damage to the gastrointestinal tract.[1][3]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of the thiophene derivative.

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification is unavailable, based on analogous compounds, the following pictograms and hazard statements are highly probable.[2][4]

Table 2: Inferred GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
Acute Toxicity, Oral4 (Predicted)H302: Harmful if swallowed.[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3 (Predicted)H335: May cause respiratory irritation.[4]

Diagram 2: Anticipated GHS Hazard Pictograms

Caption: Expected GHS pictograms for this chemical.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of acyl chlorides, a stringent set of handling procedures is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors. The work area should be equipped with an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling.

  • Eye Protection: Chemical safety goggles and a face shield are required.[4]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. It is crucial to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.

Diagram 3: Workflow for Safe Handling

G prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handle Reagent fume_hood->handling cleanup Decontaminate & Clean handling->cleanup disposal Dispose of Waste cleanup->disposal post_ppe Doff PPE disposal->post_ppe

Caption: Step-by-step safe handling workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, strong oxidizing agents, and bases. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Disposal

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Unused material should be treated as hazardous waste. It may be possible to carefully quench small amounts of the material with a non-protic solvent like toluene, followed by slow addition to a stirred solution of sodium bicarbonate. However, this should only be performed by experienced personnel with appropriate safety precautions in place.

Experimental Protocols: A Self-Validating System

The following protocol for a typical acylation reaction using this compound incorporates self-validating safety steps.

Protocol: Acylation of an Amine

  • Inert Atmosphere: Set up the reaction vessel under a positive pressure of an inert gas (argon or nitrogen). This prevents the ingress of atmospheric moisture, which would react with the acyl chloride, ensuring both the integrity of the reagent and the safety of the experiment.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine substrate to the reaction vessel via syringe or cannula.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical control step to manage the exothermicity of the acylation reaction.

  • Slow Addition of Acyl Chloride: Add the this compound dropwise to the cooled, stirred solution. The slow addition allows for the dissipation of heat and prevents a runaway reaction.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Quenching: Once the reaction is complete, slowly and carefully add a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) to the cooled reaction mixture to neutralize any remaining acyl chloride and the HCl byproduct. The quenching process should be done in the fume hood with the sash down as much as possible due to potential gas evolution.

  • Workup: Proceed with the standard aqueous workup and extraction.

By adhering to these principles of inert atmosphere, controlled addition, and temperature management, the inherent risks associated with using a reactive acyl chloride are significantly mitigated.

References

  • Angene Chemical. (2024-08-25). Safety Data Sheet for 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-.
  • Fisher Scientific. (2025-05-01). SAFETY DATA SHEET for 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.
  • PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride.
  • Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET for 2-chloro-2-methylpropane.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Thiophenecarbonyl chloride.

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Sourcing and Verification of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Substituted heterocycles, particularly thiophene derivatives, are privileged scaffolds found in a multitude of pharmacologically active agents. 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is one such high-value intermediate. Its specific substitution pattern—a chlorine atom, a methyl group, and a reactive acyl chloride function—offers medicinal chemists a versatile handle for constructing complex molecular architectures. The acyl chloride provides a reactive site for amide bond formation, a cornerstone of medicinal chemistry, while the substituents on the thiophene ring allow for fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing, evaluating, and utilizing this specialized reagent. Given that this compound is not a common catalog chemical, this document emphasizes the critical processes of supplier vetting for custom synthesis, rigorous in-house quality control, and stringent safety protocols to ensure the integrity and success of your research endeavors.

Part 1: Navigating the Supplier Landscape for Custom Synthesis

The acquisition of a niche reagent like this compound, which lacks a dedicated CAS number, necessitates engagement with suppliers offering custom synthesis services or those specializing in substituted thiophene derivatives. The selection of a competent partner is the foundational step for experimental success.

Causality in Supplier Selection: A Multi-Vector Approach

Choosing a supplier is not merely a transactional step; it is the establishment of a scientific partnership. The quality of the starting material dictates the reliability and reproducibility of all subsequent experimental results. A flawed starting material can lead to failed reactions, ambiguous biological data, and significant delays in research timelines. Therefore, a systematic evaluation process is crucial.

The workflow for selecting a suitable supplier can be visualized as a multi-stage filtration process, beginning with initial identification and culminating in the selection of a primary and secondary supplier to mitigate supply chain risks.

A Identify Potential Suppliers (Specialty Chemical Vendors, Custom Synthesis Organizations) B Initial Screening (Capability, Stated Expertise in Thiophene Chemistry) A->B C Request for Quotation (RFQ) (Specify Purity, Quantity, Analytical Requirements) B->C D Technical Evaluation (Review Proposed Synthetic Route, Timeline, QC Methods) C->D E Commercial & Quality System Evaluation (ISO Certification, Past Performance, Communication, Cost) D->E F Select Primary & Secondary Supplier E->F G Initiate Pilot Synthesis / First Order F->G

Caption: Workflow for Custom Synthesis Supplier Selection.

Data-Driven Supplier Comparison

A quantitative and qualitative comparison is essential. Do not rely solely on cost. The technical package and quality assurance offered are of higher importance for a reactive and pivotal reagent.

Evaluation CriterionKey Metrics & ConsiderationsWhy It Matters (Causality)
Technical Capability - Expertise in heterocyclic and halogenation chemistry.- Proposed synthetic route (e.g., from the corresponding carboxylic acid).- Scalability from mg to multi-kg.A plausible synthetic route indicates true chemical expertise, reducing the risk of failure. Scalability is crucial for transitioning from discovery to development.
Quality & Analytics - Standard Certificate of Analysis (CoA) to include ¹H NMR, HPLC.- Purity guarantee (e.g., >95%).- Willingness to provide additional data (e.g., FT-IR, ¹³C NMR).The acyl chloride is prone to hydrolysis. Rigorous, multi-technique analysis is non-negotiable to confirm identity and purity, ensuring you are not starting with the inert carboxylic acid.
Logistics & Handling - Packaging under inert gas (Argon or Nitrogen).- Use of temperature-controlled shipping.- Clear labeling and provision of a comprehensive Safety Data Sheet (SDS).As a moisture-sensitive and corrosive compound, improper packaging or shipping can lead to complete degradation of the material before it reaches your lab.[1]
Reputation & Service - ISO 9001 certification.- Transparent communication and project management.- References or case studies.ISO certification indicates a commitment to a quality management system. Good communication is vital for custom projects to manage expectations and troubleshoot issues.

Part 2: The Self-Validating System: In-House Quality Control

Trust, but verify. Upon receipt of this compound, immediate in-house quality control (QC) is a mandatory step. This protocol acts as a self-validating system, ensuring the material meets the standards required for your experiments before it is introduced into a complex synthetic sequence. Acyl chlorides are highly reactive and susceptible to degradation, making this verification critical.[2]

Common Impurities and Their Impact

The primary and most probable impurity is 3-chloro-4-methyl-2-thiophenecarboxylic acid , formed via hydrolysis from atmospheric moisture. If present, this carboxylic acid will be unreactive under standard amidation conditions and will complicate purification of the desired product. Another potential impurity could be residual solvent or unreacted starting material from the synthesis (e.g., thionyl chloride).

Experimental Protocol: Analytical Verification

Objective: To confirm the identity and purity of the received this compound.

1. Sample Handling:

  • Perform all manipulations in a fume hood with appropriate personal protective equipment (PPE).[3]

  • Handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to the greatest extent possible to prevent hydrolysis.

2. FT-IR Spectroscopy (Identity Confirmation):

  • Methodology: Prepare a neat sample between two NaCl or KBr plates.

  • Expected Result: Look for the characteristic, strong carbonyl (C=O) stretching vibration for an acyl chloride at approximately 1750-1800 cm⁻¹ . The presence of a broad absorption around 2500-3300 cm⁻¹ would indicate the presence of the carboxylic acid impurity.

3. ¹H NMR Spectroscopy (Structural Confirmation):

  • Methodology: Carefully prepare a sample by dissolving a small amount of the compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under a stream of nitrogen.

  • Expected Spectral Features:

    • A singlet corresponding to the C5-proton on the thiophene ring.

    • A singlet corresponding to the methyl group protons at C4.

    • The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl chloride groups. The absence of a broad singlet corresponding to a carboxylic acid proton confirms the absence of the hydrolyzed impurity.

4. HPLC-UV Analysis (Purity Determination):

  • Rationale: This is the most effective method for quantifying the purity and detecting the presence of the carboxylic acid impurity.

  • Methodology:

    • Derivatization (for robust analysis): While direct analysis is possible, a more stable and reliable method involves derivatization. React a small, accurately weighed sample with a nucleophile like benzylamine in an anhydrous solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine). This converts the reactive acyl chloride to a stable benzylamide. The unreactive carboxylic acid impurity will not react.

    • Chromatography: Analyze the resulting solution using a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typically effective.

    • Detection: Use a UV detector set to a wavelength where the thiophene ring absorbs (e.g., ~254 nm).

  • Data Interpretation: The purity is calculated based on the relative peak area of the desired benzylamide derivative versus the peak corresponding to the unreacted carboxylic acid and any other impurities.

Part 3: Safety, Handling, and Synthetic Application

Authoritative grounding in safety is non-negotiable when working with reactive chemical classes like acyl chlorides. They are corrosive and react exothermically with protic solvents (water, alcohols) and nucleophiles.[1]

Mandatory Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or nitrile; avoid latex for organic solvents).

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood.

  • Inert Atmosphere: Acyl chlorides are moisture-sensitive. Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen). Consider storing inside a desiccator or a glovebox.

  • Storage Temperature: Store in a cool, dry place, typically refrigerated (2-8°C) to slow any potential decomposition.

  • Quenching and Waste Disposal: Never quench residual acyl chloride with water or alcohols in a sealed container. Cautiously add the acyl chloride to a stirred, cooled solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) in an open beaker within a fume hood to safely neutralize it before disposal.

A Don PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work in Fume Hood A->B C Purge Reaction Vessel with Inert Gas (Ar/N₂) B->C D Transfer Reagent via Syringe or Cannula C->D E Store Securely (Tightly Sealed, Inert Atmosphere, Refrigerated) D->E F Neutralize Waste (Cautious Quenching) E->F

Caption: Mandatory Safe Handling Workflow for Acyl Chlorides.

Application Context: A Representative Amidation Reaction

The primary utility of this compound is in acylation reactions. A typical application is the formation of an amide bond, a key linkage in many pharmaceutical compounds.

Reaction Scheme:

This reaction demonstrates the direct conversion of the highly reactive acyl chloride into a stable, functionalized amide product, which can be a final drug candidate or an intermediate for further elaboration.

Part 4: Field-Proven Insight: A Model Experimental Protocol

This section provides a detailed, self-validating protocol for a standard amidation reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize N-benzyl-3-chloro-4-methylthiophene-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup (The "Why"):

    • Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon. This is critical to remove adsorbed water, which would otherwise consume the acyl chloride starting material.

    • Add anhydrous DCM as the solvent. DCM is chosen for its inertness and ability to dissolve a wide range of organic compounds.

    • Dissolve benzylamine (1.1 eq) and the non-nucleophilic base, TEA (1.5 eq), in the DCM. The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise form an unreactive ammonium salt with the starting amine. A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

  • Reagent Addition (The "Why"):

    • Cool the reaction mixture to 0°C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the acylation reaction, preventing potential side reactions.

    • Dissolve the this compound (1.0 eq) in a separate volume of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. Slow addition is crucial to maintain temperature control and prevent rapid, uncontrolled reaction.

  • Reaction and Monitoring (The "Why"):

    • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting amine and the reaction mixture. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is complete. This avoids unnecessarily long reaction times.

  • Work-up and Purification (The "Why"):

    • Quench the reaction by adding water or dilute aqueous NaHCO₃. This neutralizes any remaining acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally brine (to begin the drying process).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3-chloro-4-methylthiophene-2-carboxamide.

Conclusion

Successfully sourcing and employing a specialized reagent like this compound is a multi-faceted process that extends beyond simple procurement. It demands a rigorous, science-led approach encompassing diligent supplier evaluation, uncompromising in-house quality verification, and an unwavering commitment to safety. By treating the acquisition of starting materials with the same scientific rigor as the experiments themselves, researchers can build a foundation of reliability and reproducibility, ultimately accelerating the path from molecular concept to therapeutic innovation.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-Carbonyl Chloride. Molbank, 2021(3), M1260. Available at: [Link]

  • Walker, J. R., et al. (2019). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 15, 2346–2356. Available at: [Link]

  • Georganics. (n.d.). Thiophene derivatives. Retrieved January 23, 2026, from [Link]

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved January 23, 2026, from a general search for acid chloride safety brochures, with BASF being a prominent producer.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved January 23, 2026, from [Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved January 23, 2026, from [Link]

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Sources

The Indispensable Role of Substituted Thiophenecarbonyl Chlorides: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Substituted thiophenecarbonyl chlorides represent a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their inherent reactivity, coupled with the unique electronic and steric properties imparted by the thiophene ring and its substituents, has cemented their importance in fields ranging from medicinal chemistry to advanced materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and diverse applications of these valuable compounds, grounded in field-proven insights and established scientific principles.

The Thiophene Core: A Privileged Scaffold in Chemical Design

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to serve as a bioisosteric replacement for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, which can lead to improved metabolic stability and binding affinity.[1] This has led to the incorporation of the thiophene moiety in numerous FDA-approved drugs.

Substituents on the thiophene ring play a crucial role in modulating the electronic properties and reactivity of the entire molecule. Electron-donating groups (EDGs) such as alkyl and alkoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro and halogen groups decrease the ring's electron density, influencing its reactivity in nucleophilic substitution reactions. The position of these substituents further refines these effects, offering a powerful tool for fine-tuning molecular properties.

Synthesis of Substituted Thiophenecarbonyl Chlorides: A Strategic Overview

The preparation of substituted thiophenecarbonyl chlorides typically begins with the corresponding substituted thiophenecarboxylic acid. The choice of synthetic route to the carboxylic acid precursor is dictated by the desired substitution pattern. Common methods include the Fiesselmann thiophene synthesis, which allows for the construction of highly substituted thiophenes.[2]

Once the substituted thiophenecarboxylic acid is obtained, it is converted to the more reactive acyl chloride. Several chlorinating agents can be employed, with the choice depending on the scale of the reaction, the nature of the substituents, and safety considerations.

Chlorination with Thionyl Chloride

The most common laboratory-scale method for the synthesis of thiophenecarbonyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive than the carboxylic acid itself.

G

Caption: General synthetic pathway to substituted thiophenecarbonyl chlorides.

Alternative Chlorination Methods

Other chlorinating agents such as oxalyl chloride ((COCl)₂) and phosgene (COCl₂) can also be used. Oxalyl chloride is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts (CO₂ and CO) are gaseous and easily removed. Phosgene, while highly effective, is extremely toxic and requires specialized handling procedures, making it more suitable for industrial-scale production.[4] A direct chlorocarbonylation of thiophene using phosgene and a Lewis acid catalyst like aluminum chloride has also been developed.[4]

Synthesis of Key Substituted Thiophenecarbonyl Chlorides

The following table summarizes the synthesis of several representative substituted thiophenecarbonyl chlorides, highlighting the versatility of these synthetic approaches.

CompoundStarting MaterialReagentsYield (%)Reference
2-Thiophenecarbonyl chloride2-Thiophenecarboxylic acidThionyl chloride, DMF (cat.)81[3]
5-Chloro-2-thiophenecarbonyl chloride5-Chloro-2-thiophenecarboxylic acidThionyl chlorideHigh[5]
4-Bromo-3-methyl-2-thiophenecarbonyl chloride4-Bromo-3-methyl-2-thiophenecarboxylic acidThionyl chloride-[6]
3,4,5-Trichloro-2-thiophenecarbonyl chloride3,4,5-Trichloro-2-thiophenecarboxylic acidThionyl chloride-[7]

Reactivity and Mechanistic Considerations

Substituted thiophenecarbonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is the cornerstone of their utility in organic synthesis.

G

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of the carbonyl group is influenced by the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. This predictable modulation of reactivity allows for the strategic design of synthetic routes and the selective formation of desired products.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene scaffold is a cornerstone in the design of novel therapeutic agents. Substituted thiophenecarbonyl chlorides are instrumental in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Substituted thiophenecarbonyl chlorides are frequently used to introduce the thiophene moiety into potential kinase inhibitors. For example, libraries of 2,4-bisheterocyclic substituted thiophenes have been synthesized as potent inhibitors of the Dyrk/Clk family of protein kinases.[8] The substituents on the thiophene ring are systematically varied to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.[9][10]

G

Caption: Workflow for thiophene-based kinase inhibitor discovery.

Anti-inflammatory Agents

Thiophene-containing compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[11] The synthesis of these and other novel anti-inflammatory agents often involves the use of substituted thiophenecarbonyl chlorides to form key amide or ester linkages. The nature and position of substituents on the thiophene ring can significantly impact the compound's ability to inhibit inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11]

Applications in Materials Science

The unique electronic properties of the thiophene ring make it an excellent building block for organic electronic materials. Substituted thiophenecarbonyl chlorides can be used as monomers in the synthesis of polythiophenes, a class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The substituents on the thiophene monomer play a critical role in determining the properties of the resulting polymer. For instance, the introduction of alkyl side chains can improve the solubility and processability of the polymer, which is crucial for device fabrication.[12] Furthermore, the electronic nature of the substituents can be used to tune the bandgap and charge carrier mobility of the polymer, thereby optimizing its performance in electronic devices.[13][14] For example, polythiophenes with electron-withdrawing groups have been investigated for use in n-type OFETs.[13]

Experimental Protocols

Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid[3]

Materials:

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • In a 3-neck round-bottom flask equipped with a thermocouple, a reflux condenser, and an addition funnel, dissolve 2-thiophenecarboxylic acid (1.0 eq) in ethyl acetate.

  • Purge the system with an inert gas (e.g., nitrogen).

  • Connect the outlet of the reflux condenser to a trap containing aqueous NaOH to neutralize the evolved HCl and SO₂ gases.

  • Add a catalytic amount of DMF (e.g., 0.005 eq).

  • Heat the reaction mixture to 65°C with stirring.

  • Slowly add thionyl chloride (1.15 eq) via the addition funnel. An exotherm may be observed.

  • Maintain the reaction at 65°C for approximately 2.5 hours, monitoring the reaction progress by a suitable method (e.g., GC/MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride by vacuum distillation to obtain the crude 2-thiophenecarbonyl chloride.

  • The product can be further purified by vacuum distillation.

Synthesis of a Substituted Thiophene Amide

Materials:

  • Substituted thiophenecarbonyl chloride

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the substituted thiophenecarbonyl chloride (1.05 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Characterization

The synthesized substituted thiophenecarbonyl chlorides and their derivatives can be characterized using a variety of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a thiophenecarbonyl chloride is the strong carbonyl (C=O) stretching absorption, typically found in the range of 1750-1815 cm⁻¹.[15][16] The exact frequency is influenced by the electronic effects of the substituents on the thiophene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The chemical shifts and coupling constants provide valuable information about the substitution pattern.

    • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum (δ 160-180 ppm). The chemical shifts of the thiophene ring carbons are also diagnostic of the substitution pattern.[17]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

Substituted thiophenecarbonyl chlorides are undeniably a cornerstone of modern organic synthesis. Their accessibility through well-established synthetic routes and their predictable reactivity make them invaluable tools for chemists in both academia and industry. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of these versatile building blocks is set to increase even further. A thorough understanding of their synthesis, reactivity, and applications, as outlined in this guide, is essential for any researcher aiming to innovate in these exciting fields.

References

  • Google Patents. (1982). Preparation of 2-thiophenecarbonyl chloride. US4321399A.
  • Walker, D. P., et al. (2019). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 23(11), 2449-2457.
  • RSC Medicinal Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-58.
  • Chemweb. (n.d.). 2-thiophenecarbonyl chloride. Retrieved from a relevant chemical supplier's website.
  • Google Patents. (2018). Processes for the preparation of 2-thiophenecarbonyl chloride. US20180162830A1.
  • Google Patents. (2012). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. CN102659756A.
  • Lei Research Group, Tianjin University. (2025). Polythiophenes for High‐Performance N‐type Organic Electrochemical Transistors.
  • ACS Publications. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32243-32252.
  • National Center for Biotechnology Information. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1616-1625.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio]....
  • ResearchGate. (n.d.). (PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies....
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer....
  • RSC Publishing. (2012). OTFT performance of air-stable ester-functionalized polythiophenes.
  • A presentation on carbonyl compounds IR spectroscopy. (n.d.).
  • ResearchGate. (n.d.). (PDF) Development of potential manufacturing routes for substituted thiophenes....
  • PubMed Central. (2014). Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors. PLoS ONE, 9(3), e93213.
  • Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl.... WO2017076844A1.
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  • ResearchGate. (n.d.). Polythiophene-based field-effect transistors with enhanced air stability | Request PDF.
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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Sci-Hub. (n.d.). Polythiophene-based field-effect transistors with enhanced air stability.
  • A review on the synthetic procedures, properties, and applications of thiophene-based azo scaffolds. (2023).
  • RSC Publishing. (2015). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 6(15), 2849-2856.
  • MDPI. (2018). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules, 23(11), 2947.
  • ACS Publications. (1998). A New Poly(3-alkylthiophene) Synthesis via Pd-Catalyzed Coupling of Thienyl Mercuric Chlorides.
  • RSC Publishing. (2022). Impact of varying side chain structure on organic electrochemical transistor performance: a series of oligoethylene glycol-substituted polythiophenes.
  • A presentation on the fe
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  • PubMed. (2012). Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1616-1625.
  • PubMed. (2010). QSAR analysis of antitumor active amides and quinolones from thiophene series. European Journal of Medicinal Chemistry, 45(10), 4539-4548.
  • Universiteit Gent Academic Bibliography. (2022). Nucleation and particle growth of poly(3-alkylthiophenes).
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  • BenchChem. (2025). Application Notes and Protocols: The Use of 3-Thiopheneacetonitrile in the Synthesis of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors.
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Methodological & Application

Application Notes and Protocols: Synthesis of Amides from 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Amides in Medicinal Chemistry

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. Its unique combination of stability, hydrogen bonding capability, and conformational influence makes it a privileged functional group in drug design. When incorporated into a heterocyclic scaffold like thiophene, the resulting structures, specifically thiophene carboxamides, often exhibit a wide range of biological activities. The substituted thiophene moiety can act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions. 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a key building block for accessing a diverse library of N-substituted 3-chloro-4-methylthiophene-2-carboxamides, which are of significant interest in the discovery of novel therapeutic agents.

This document provides a detailed guide to the synthesis of amides from this compound, including the preparation of the acyl chloride, the mechanism of amide formation, detailed experimental protocols, and expected outcomes.

Chemical Principles and Mechanistic Insights

The synthesis of amides from acyl chlorides is a classic and highly efficient transformation based on the principle of nucleophilic acyl substitution. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for reaction with a wide range of nucleophiles, including primary and secondary amines.

Preparation of this compound

The necessary precursor, 3-Chloro-4-methyl-2-thiophenecarboxylic acid, can be synthesized through various established routes in heterocyclic chemistry. The subsequent conversion of the carboxylic acid to the highly reactive this compound is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The use of thionyl chloride is a robust method that produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.[1][2]

The Nucleophilic Acyl Substitution Mechanism

The core of the amide synthesis lies in the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling the chloride ion as a leaving group.

Caption: Mechanism of Amide Formation.

A crucial aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct. HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the HCl as it is formed.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of 3-Chloro-4-methyl-2-thiophenecarboxylic acid to its corresponding acyl chloride.

Materials:

  • 3-Chloro-4-methyl-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-4-methyl-2-thiophenecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude this compound, often an oil or low-melting solid, can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-substituted-3-chloro-4-methyl-2-thiophenecarboxamides

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve the crude this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow cluster_0 Protocol 1: Acyl Chloride Synthesis cluster_1 Protocol 2: Amide Synthesis cluster_2 Work-up and Purification A 1. Dissolve carboxylic acid in anhydrous DCM B 2. Add thionyl chloride A->B C 3. Reflux for 2-4 hours B->C D 4. Monitor reaction progress C->D E 5. Cool and concentrate under reduced pressure D->E H 3. Add acyl chloride solution dropwise E->H Crude Acyl Chloride F 1. Dissolve amine and Et3N in anhydrous DCM G 2. Cool to 0°C F->G G->H I 4. Stir at room temperature for 2-16 hours H->I J 5. Monitor reaction progress I->J K 1. Quench with water J->K L 2. Aqueous work-up (HCl, NaHCO3, brine) K->L M 3. Dry organic layer and concentrate L->M N 4. Purify by recrystallization or chromatography M->N

Caption: Experimental Workflow Diagram.

Data Presentation: Representative Examples

The following table provides expected outcomes for the synthesis of various amides from this compound with different amines, based on typical yields for similar reactions.

Amine SubstrateProduct NameExpected Yield (%)Purification Method
AnilineN-phenyl-3-chloro-4-methyl-2-thiophenecarboxamide85-95Recrystallization
4-FluoroanilineN-(4-fluorophenyl)-3-chloro-4-methyl-2-thiophenecarboxamide80-90Recrystallization
BenzylamineN-benzyl-3-chloro-4-methyl-2-thiophenecarboxamide90-98Column Chromatography
Morpholine(3-chloro-4-methylthiophen-2-yl)(morpholino)methanone90-98Column Chromatography

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete formation of the acyl chloride.- Hydrolysis of the acyl chloride due to moisture.- Insufficient base to neutralize HCl.- Ensure complete conversion of the carboxylic acid to the acyl chloride.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.- Use at least 1.2 equivalents of triethylamine.
Presence of starting amine in the final product - Insufficient acyl chloride.- Deactivation of the amine by protonation.- Use a slight excess (1.1 eq) of the acyl chloride.- Ensure adequate amount of base is present.
Formation of symmetrical urea byproduct - Reaction of the amine with phosgene (if oxalyl chloride is used and decomposes).- Use freshly opened or purified oxalyl chloride.- Consider using thionyl chloride as the chlorinating agent.
Difficulty in purification - Close polarity of the product and byproducts.- Optimize the mobile phase for column chromatography.- Attempt recrystallization from different solvent systems.

Conclusion

The synthesis of amides from this compound is a reliable and high-yielding process that provides access to a diverse range of compounds with potential applications in drug discovery and development. The protocols outlined in this application note, grounded in the well-established principles of nucleophilic acyl substitution, offer a robust starting point for researchers in the field. Careful attention to anhydrous conditions and the use of an appropriate base are critical for achieving optimal results.

References

  • To be populated with relevant citations
  • Roth, G. P., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

  • Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(42), 19266-19275. [Link]

  • Li, M., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4985. [Link]

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Application Notes and Protocols for Esterification Reactions with 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene Esters in Medicinal Chemistry

Thiophene derivatives are a cornerstone in modern drug discovery, prized for their versatile biological activities and ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles. The ester functional group, when appended to a thiophene scaffold, serves as a critical modulator of physicochemical properties such as lipophilicity, solubility, and membrane permeability. This fine-tuning is paramount in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a key building block for the synthesis of a diverse library of thiophene esters, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics. This guide provides a comprehensive overview of the esterification reactions involving this versatile reagent, grounded in mechanistic principles and offering detailed experimental protocols.

Chemical Properties and Reactivity Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be confidently inferred from the established chemistry of acyl chlorides and substituted thiophenes.

Key Structural Features and Their Influence on Reactivity:

  • Acyl Chloride Moiety: The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it highly susceptible to nucleophilic attack by alcohols, driving the esterification reaction.[1][2]

  • Thiophene Ring: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can be donated into the ring system, influencing its aromaticity and reactivity.

  • Chloro and Methyl Substituents: The chlorine atom at the 3-position is an electron-withdrawing group, which further enhances the electrophilicity of the carbonyl carbon. The methyl group at the 4-position is a weak electron-donating group, which has a minor counteracting effect. The net electronic effect of these substituents fine-tunes the reactivity of the acyl chloride.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₆H₄Cl₂OSBased on chemical structure.
Molecular Weight ~195.07 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solidSimilar to other thiophenecarbonyl chlorides.[3][4]
Reactivity Highly reactive, moisture-sensitiveCharacteristic of acyl chlorides.[1][5]
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)Typical for organic acyl chlorides.

The Esterification Reaction: Mechanism and Strategic Considerations

The reaction of this compound with an alcohol to form an ester proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.[1][6][7]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[2][7] This initial addition step breaks the carbonyl π-bond, forming a tetrahedral intermediate.

  • Tetrahedral Intermediate Formation: This transient intermediate contains a negatively charged oxygen atom and a positively charged oxygen atom (from the alcohol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as pyridine, triethylamine, or even another molecule of the alcohol), to yield the final ester product and a protonated base. The formation of hydrogen chloride gas is often observed if a base is not added.[6]

Caption: Nucleophilic acyl substitution mechanism for esterification.

Key Experimental Choices and Their Rationale:

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are ideal as they do not react with the acyl chloride. The choice of solvent can also influence reaction rates and solubility of reactants.

  • Role of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is highly recommended.[5] The base serves two critical purposes:

    • It neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the alcohol nucleophile and reducing its reactivity.

    • It can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium or acylammonium intermediate, which then reacts more rapidly with the alcohol.

  • Temperature Control: These reactions are often exothermic.[6] Running the reaction at a reduced temperature (e.g., 0 °C) initially can help to control the reaction rate and minimize the formation of byproducts. The reaction may then be allowed to warm to room temperature to ensure completion.

  • Stoichiometry: A slight excess of the alcohol (1.1-1.5 equivalents) is sometimes used to ensure complete consumption of the more valuable acyl chloride. The base is typically used in slight excess relative to the acyl chloride.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Esterification with a Primary Alcohol (e.g., Ethanol)

This protocol outlines the synthesis of ethyl 3-chloro-4-methyl-2-thiophenecarboxylate.

Materials:

ReagentM.W. ( g/mol )AmountMolesEquivalents
This compound~195.071.0 g~5.13 mmol1.0
Ethanol46.070.35 mL~6.16 mmol1.2
Pyridine79.100.5 mL~6.16 mmol1.2
Dichloromethane (DCM)-20 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, ~5.13 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve ethanol (0.35 mL, ~6.16 mmol) and pyridine (0.5 mL, ~6.16 mmol) in a small amount of DCM.

  • Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 1M HCl (aq) (15 mL).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ (aq) (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Esterification with a Sterically Hindered Secondary Alcohol (e.g., Isopropanol)

This protocol describes the synthesis of isopropyl 3-chloro-4-methyl-2-thiophenecarboxylate. Reactions with secondary alcohols may require longer reaction times or gentle heating.

Materials:

ReagentM.W. ( g/mol )AmountMolesEquivalents
This compound~195.071.0 g~5.13 mmol1.0
Isopropanol60.100.47 mL~6.16 mmol1.2
Triethylamine (TEA)101.190.86 mL~6.16 mmol1.2
Dichloromethane (DCM)-20 mL--
4-Dimethylaminopyridine (DMAP)122.17~63 mg~0.51 mmol0.1

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • To the cooled acyl chloride solution, add isopropanol (0.47 mL, ~6.16 mmol), triethylamine (0.86 mL, ~6.16 mmol), and a catalytic amount of DMAP (~63 mg, ~0.51 mmol).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-8 hours, or until completion is confirmed by TLC/LC-MS. Gentle heating (e.g., 40 °C) may be necessary if the reaction is sluggish.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Protocol 3: Esterification with a Phenol (e.g., Phenol)

Phenols are less nucleophilic than aliphatic alcohols, and their esterification often requires more forcing conditions or the use of a stronger base to generate the more nucleophilic phenoxide ion.[1]

Materials:

ReagentM.W. ( g/mol )AmountMolesEquivalents
This compound~195.071.0 g~5.13 mmol1.0
Phenol94.110.58 g~6.16 mmol1.2
Pyridine79.101.0 mL~12.3 mmol2.4
Toluene-20 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (0.58 g, ~6.16 mmol) and anhydrous toluene (10 mL).

  • Add pyridine (1.0 mL, ~12.3 mmol) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 g, ~5.13 mmol) in anhydrous toluene (10 mL).

  • Add the acyl chloride solution dropwise to the phenol/pyridine solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with 1M HCl (aq) (2 x 20 mL), saturated NaHCO₃ (aq) (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acyl Chloride in Anhydrous Solvent B 2. Cool to 0 °C A->B D 4. Add Alcohol/Base Solution Dropwise B->D C 3. Prepare Alcohol/Base Solution C->D E 5. Stir at RT (or Heat for Phenols) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Quench & Wash F->G H 8. Dry Organic Layer G->H I 9. Concentrate H->I J 10. Purify (Chromatography/ Recrystallization) I->J

Caption: General experimental workflow for esterification.

Safety and Handling

  • This compound is expected to be corrosive and moisture-sensitive, similar to other acyl chlorides.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and Triethylamine are flammable and have strong odors. Handle with care in a fume hood.

  • The reaction generates HCl , which is a corrosive gas. The use of a base and proper ventilation is essential.

Conclusion

This compound is a valuable reagent for the synthesis of diverse thiophene-based esters. The esterification reactions are robust and proceed via a well-understood nucleophilic acyl substitution mechanism. By carefully selecting the solvent, base, and reaction temperature, researchers can efficiently synthesize a wide array of esters for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for developing specific synthetic procedures, which should be further optimized based on the specific alcohol or phenol being used.

References

  • Google Patents. (n.d.). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

  • ChemistNATE. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

Application Note & Protocols: 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for imparting potent biological activity.[1] Substituted thiophene derivatives are crucial building blocks for a new generation of agrochemicals designed for high efficacy and improved safety profiles. This guide focuses on 3-chloro-4-methyl-2-thiophenecarbonyl chloride, a key intermediate in the synthesis of advanced agrochemicals, particularly a novel class of 1,2,4-triazole insecticides.[2][3][4] These insecticides exhibit targeted activity against destructive pests such as aphids, mites, and whiteflies, while maintaining low mammalian toxicity.[2][4] This document provides detailed, field-proven protocols for the synthesis of this vital intermediate and its subsequent application in the construction of a representative agrochemical framework.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic compounds are the cornerstone of modern drug and agrochemical discovery. Among them, the thiophene ring system is particularly valuable due to its unique electronic properties and ability to mimic a benzene ring in biological systems, often enhancing potency and modulating physicochemical properties.[1] The functionalization of the thiophene ring allows for precise tuning of a molecule's activity, selectivity, and metabolic stability.

This compound represents a highly strategic building block. The acyl chloride group provides a reactive handle for amide or ester bond formation, while the chlorine and methyl substituents on the thiophene ring are critical for directing biological activity and optimizing the final product's interaction with its molecular target in pests. Its primary documented use is in assembling the C-ring portion of novel 1,2,4-triazole insecticides, making it indispensable for researchers in crop protection.[2][4]

Physicochemical & Reference Data

Characterizing the intermediate is the first step in any validated workflow. Below are the calculated properties for the target compound and reference data for the commercially available parent compound, 2-thiophenecarbonyl chloride.

Table 1: Physicochemical Properties

PropertyThis compound2-Thiophenecarbonyl chloride (Reference)
CAS Number Not publicly available5271-67-0[5]
Molecular Formula C₆H₄Cl₂OSC₅H₃ClOS[5]
Molecular Weight 195.07 g/mol 146.59 g/mol [5]
Appearance Expected to be a liquid or low-melting solidClear colorless to yellow-grey liquid[5]
Boiling Point Data not available206-208 °C
Density Data not available1.371 g/mL at 25 °C

Synthesis Protocol: this compound

The following is a robust, two-step procedure for the laboratory-scale synthesis of the title intermediate. The pathway is designed based on established methodologies for analogous halogenated thiophenes.[2][3][4]

Workflow Diagram: Synthesis of the Intermediate

Synthesis cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Conversion to Acyl Chloride A 2-Chloro-3-methylthiophene B Mg turnings, I₂, THF A->B Activation C Grignard Reagent (3-Chloro-4-methyl-2-thienylmagnesium chloride) B->C Formation D CO₂ (dry ice) C->D Carbonation E Acidic Workup (e.g., aq. HCl) D->E Quenching F 3-Chloro-4-methyl-2-thiophenecarboxylic acid E->F Isolation G 3-Chloro-4-methyl-2-thiophenecarboxylic acid H Thionyl Chloride (SOCl₂) (excess) G->H Reagent I Reflux H->I Heat J This compound I->J Product + SO₂(g) + HCl(g)

Caption: Two-step synthesis of the target acyl chloride intermediate.

Step 1: Synthesis of 3-Chloro-4-methyl-2-thiophenecarboxylic acid via Grignard Reaction

This step creates the carboxylic acid precursor through the formation of a Grignard reagent followed by carbonation.

Materials:

  • 2-Chloro-3-methylthiophene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Initiation: To the flask, add Mg turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen until violet iodine vapors are observed. This step etches the magnesium surface, facilitating the reaction.

  • Reagent Formation: Allow the flask to cool to room temperature. Add anhydrous THF via syringe. In the dropping funnel, prepare a solution of 2-chloro-3-methylthiophene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium slurry. An exothermic reaction and bubbling should commence. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction is initiated, add the remaining thiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed, yielding a cloudy grey-brown solution of the Grignard reagent.

  • Carbonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice (an excess, approx. 5 eq.) in small portions. Senior Scientist's Note: A large excess of CO₂ is used to ensure complete carbonation and to minimize the formation of a ketone byproduct from the reaction of the Grignard reagent with the initially formed carboxylate salt.

  • Workup: Allow the mixture to warm to room temperature overnight. Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2). This protonates the carboxylate salt and dissolves any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like heptane.

  • Validation: Confirm the structure and purity of 3-chloro-4-methyl-2-thiophenecarboxylic acid using ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Conversion to this compound

This is a standard procedure for converting a carboxylic acid to a highly reactive acyl chloride.

Materials:

  • 3-Chloro-4-methyl-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Protocol:

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), place the carboxylic acid (1.0 eq.).

  • Reaction: Carefully add an excess of thionyl chloride (approx. 2-3 eq.) to the flask. A catalytic drop of DMF can be added to accelerate the reaction. Senior Scientist's Note: The reaction between a carboxylic acid and thionyl chloride proceeds via a chlorosulfite intermediate. The final step is an intramolecular nucleophilic attack by the chloride, which releases the thermodynamically stable gases SO₂ and HCl. This drives the reaction to completion.[3][6]

  • Heating: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The crude product, This compound , is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

  • Validation: The product is highly reactive and moisture-sensitive. Characterization is typically done via IR spectroscopy (strong C=O stretch at ~1770-1800 cm⁻¹) and by immediate use in the subsequent reaction.

Application Protocol: Synthesis of a Thiophene Carboxamide

This protocol demonstrates the core reaction where the intermediate is used to build the final agrochemical structure: the formation of an amide bond. This reaction is central to the synthesis of the 1,2,4-triazole insecticide family.[2][4]

Workflow Diagram: Acylation of an Amine

Application A 3-Chloro-4-methyl-2- thiophenecarbonyl chloride C Base (e.g., Pyridine) in Anhydrous Solvent (e.g., CH₂Cl₂) A->C Add to B Substituted Amine (R-NH₂) B->C Add to D Nucleophilic Acyl Substitution C->D 0 °C to RT E Final Product (N-substituted-3-chloro-4-methyl- 2-thiophenecarboxamide) D->E F Pyridinium Hydrochloride (Byproduct) D->F

Sources

Gram-Scale Synthesis of 3-Chloro-4-methylthiophene-2-carboxamides: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Substituted thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The 3-chloro-4-methylthiophene-2-carboxamide moiety, in particular, serves as a crucial building block for developing novel therapeutics. For instance, the related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[1] This highlights the pharmaceutical relevance of this heterocyclic system.

This application note provides a comprehensive, field-proven guide for the gram-scale synthesis of N-substituted 3-chloro-4-methylthiophene-2-carboxamides. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible three-step pathway. We will proceed from the readily available starting material, 3-amino-4-methylthiophene-2-carboxylic acid. The synthesis involves:

  • A Sandmeyer reaction to replace the amino group with a chloro substituent.

  • Conversion of the resulting carboxylic acid to a highly reactive acyl chloride intermediate.

  • Amide bond formation via coupling of the acyl chloride with a desired primary or secondary amine.

Throughout this guide, we emphasize the rationale behind procedural choices, safety considerations, and methods for ensuring the integrity of the final products.

Overall Synthetic Workflow

The synthesis is a linear, three-step process designed for efficiency and scalability. Each step involves standard, well-understood organic transformations adapted for the specific thiophene substrate.

G A 3-Amino-4-methylthiophene- 2-carboxylic Acid B Step 1: Sandmeyer Reaction (NaNO₂, CuCl, HCl) A->B Diazotization & Substitution C 3-Chloro-4-methylthiophene- 2-carboxylic Acid B->C D Step 2: Acyl Chloride Formation (SOCl₂, cat. DMF) C->D Activation E 3-Chloro-4-methylthiophene- 2-carbonyl Chloride D->E F Step 3: Amidation (R¹R²NH, Base) E->F Nucleophilic Acyl Substitution G N-Substituted 3-Chloro-4-methyl- thiophene-2-carboxamide F->G

Figure 1: Overall workflow for the synthesis of 3-chloro-4-methylthiophene-2-carboxamides.

Part 1: Synthesis of 3-Chloro-4-methylthiophene-2-carboxylic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of substituents, including halides, via a diazonium salt intermediate. Careful temperature control is critical to prevent premature decomposition of the diazonium salt and minimize side reactions.

Reaction Scheme

(Self-generated image, not from a search result)

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeNotes
3-Amino-4-methylthiophene-2-carboxylic acid171.210.1017.12 gStarting material
Concentrated Hydrochloric Acid (~37%)36.46~1.20100 mLCorrosive
Sodium Nitrite (NaNO₂)69.000.117.60 gOxidizer, toxic
Copper(I) Chloride (CuCl)98.990.1211.9 gStore under inert atmosphere
Deionized Water18.02-~750 mLFor solutions and workup
Ethyl Acetate (EtOAc)88.11-~500 mLExtraction solvent
Saturated Sodium Chloride Solution (Brine)--~100 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~20 gDrying agent
Experimental Protocol
  • Preparation of the Diazonium Salt Solution:

    • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-methylthiophene-2-carboxylic acid (17.12 g, 0.10 mol) in deionized water (100 mL).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (50 mL) while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry is formed.

    • In a separate beaker, dissolve sodium nitrite (7.60 g, 0.11 mol) in deionized water (50 mL) and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the thiophene suspension over 30-45 minutes. Ensure the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Preparation of the Copper(I) Chloride Catalyst:

    • In a 1 L beaker, dissolve copper(I) chloride (11.9 g, 0.12 mol) in concentrated hydrochloric acid (50 mL). The solution should be warmed slightly if necessary to achieve dissolution and then cooled to room temperature.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. A rapid evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Heat the mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. The crude product may precipitate.

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 3-chloro-4-methylthiophene-2-carboxylic acid as a crystalline solid.

Part 2: Synthesis of 3-Chloro-4-methylthiophene-2-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step for amide synthesis. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[2][3]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen over other reagents like oxalyl chloride for its cost-effectiveness and the ease of removing volatile byproducts. It can be used in excess to serve as both reagent and solvent.[4]

  • Catalytic DMF: A small amount of N,N-dimethylformamide (DMF) is often used to catalyze the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Safety First: Handling Thionyl Chloride

Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[5] All operations must be conducted in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a face shield.[6] Ensure an emergency shower and eyewash station are accessible.[6]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeNotes
3-Chloro-4-methylthiophene-2-carboxylic acid190.640.0917.16 gProduct from Part 1
Thionyl Chloride (SOCl₂)118.970.4533 mL (~54 g)Corrosive, lachrymator. Use in excess.
N,N-Dimethylformamide (DMF)73.09Catalytic2-3 dropsCatalyst
Toluene (anhydrous)92.14-~50 mLOptional, for azeotropic removal of excess SOCl₂
Experimental Protocol
  • Reaction Setup:

    • Set up a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

    • Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • Chlorination Reaction:

    • To the flask, add 3-chloro-4-methylthiophene-2-carboxylic acid (17.16 g, 0.09 mol).

    • Carefully add thionyl chloride (33 mL, 0.45 mol) followed by 2-3 drops of DMF.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess Reagent:

    • Allow the mixture to cool to room temperature.

    • Distill off the excess thionyl chloride under atmospheric pressure (or under reduced pressure).

    • To ensure complete removal, anhydrous toluene (50 mL) can be added and co-distilled (azeotropically removed) under reduced pressure.

    • The resulting crude 3-chloro-4-methylthiophene-2-carbonyl chloride is typically a dark oil or low-melting solid and is used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Part 3: General Procedure for the Synthesis of N-Substituted 3-Chloro-4-methylthiophene-2-carboxamides

The final step is a nucleophilic acyl substitution where the highly electrophilic acyl chloride reacts with a primary or secondary amine to form the stable amide bond.[7] The reaction is generally fast and high-yielding.

Reaction Mechanism Visualization

G cluster_0 Nucleophilic Acyl Substitution AcylChloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-N⁺H(R'R'')] AcylChloride->Tetrahedral_Intermediate Amine Attack Amine R'R''NH Amine->Tetrahedral_Intermediate Product R-CONR'R'' + HCl Tetrahedral_Intermediate->Product Collapse & Chloride Expulsion

Figure 2: Mechanism of amide formation from an acyl chloride.

Materials and Reagents (Example Scale)
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeNotes
3-Chloro-4-methylthiophene-2-carbonyl chloride209.080.09~18.8 gCrude product from Part 2
Amine (e.g., Propylamine)59.110.108.5 mLExample amine; adjust for desired R-group
Triethylamine (TEA)101.190.1115.3 mLBase to scavenge HCl
Dichloromethane (DCM, anhydrous)84.93-250 mLReaction solvent
1 M Hydrochloric Acid (HCl)--~100 mLFor workup
Saturated Sodium Bicarbonate Solution (NaHCO₃)--~100 mLFor workup
Experimental Protocol
  • Reaction Setup:

    • In a 500 mL flask under a nitrogen atmosphere, dissolve the crude 3-chloro-4-methylthiophene-2-carbonyl chloride (~18.8 g, 0.09 mol) in anhydrous dichloromethane (150 mL).

    • Cool the solution to 0 °C using an ice bath.

  • Amine Addition:

    • In a separate flask, prepare a solution of the desired amine (e.g., propylamine, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) in anhydrous dichloromethane (100 mL).

    • Add this amine solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding deionized water (100 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted 3-chloro-4-methylthiophene-2-carboxamide.

References

  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted thiophenecarbonyl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3-Chloro-4-methyl-2-thiophenecarbonyl chloride and its derivatives. These compounds are valuable building blocks in the development of novel therapeutics and agrochemicals.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on maximizing yield and purity.

Section 1: Synthesis of the Carboxylic Acid Precursor

The quality and yield of your final acyl chloride are fundamentally dependent on the purity of the starting carboxylic acid. Any impurities at this stage can lead to significant side reactions and purification difficulties later. The most common route involves the selective functionalization of a substituted thiophene.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for the precursor, 3-Chloro-4-methyl-2-thiophenecarboxylic acid?

A common and effective strategy begins with commercially available 3-methylthiophene. The process involves a regioselective introduction of the carboxyl and chloro groups. A robust method is to first introduce the carboxyl group at the 2-position, which is the most electronically favorable site for electrophilic substitution on the thiophene ring, and then perform a targeted chlorination.[3]

A highly effective method for introducing the carboxyl group is through lithiation followed by carbonation.

  • Step A: Lithiation and Carbonation: Reacting 3-methylthiophene with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C2 position. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields 3-methyl-2-thiophenecarboxylic acid.[4][5]

  • Step B: Directed Chlorination: The carboxylic acid group at the C2 position deactivates the ring, but the methyl group at C3 provides some activation. Direct chlorination of 3-methyl-2-thiophenecarboxylic acid can be challenging. A more controlled approach is to use a milder chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or an inert solvent to favor chlorination at the C5 position. To achieve the desired 3-chloro isomer, a different synthetic strategy starting from a pre-chlorinated thiophene might be necessary if direct chlorination proves unselective. However, for the purpose of this guide, we will focus on the conversion of the carboxylic acid to the acyl chloride, assuming the precursor is obtained.

Q2: I am observing poor regioselectivity during electrophilic substitution on my 3-methylthiophene starting material. How can I improve the yield of the 2-carboxy product?

This is a classic challenge in thiophene chemistry. The 2- and 5-positions are electronically activated for electrophilic attack.[3] While the methyl group at C3 provides some steric hindrance, attack at C5 can still compete.

  • Causality: Friedel-Crafts type reactions, for instance, can produce mixtures of 2- and 5-acylated products.[3][6] The choice of Lewis acid and reaction temperature can influence this ratio.

  • Solution: Lithiation: The most reliable method to ensure exclusive C2 functionalization is the directed ortho-metalation (DoM) approach described above. Deprotonation with n-BuLi is kinetically fastest at the C2 position due to the directing effect of the sulfur atom. This method largely avoids the formation of the C5 isomer.

Section 2: Conversion of Carboxylic Acid to Acyl Chloride

This is the critical step where yield is often compromised. The choice of chlorinating agent and reaction conditions are paramount.

Troubleshooting Guide: The Chlorination Step
Problem Potential Cause Recommended Solution & Explanation
Low or No Conversion 1. Inactive chlorinating agent. 2. Insufficient temperature. 3. Presence of water.1. Use a fresh, unopened bottle of thionyl chloride (SOCl₂) or oxalyl chloride. Older SOCl₂ can decompose.[7] 2. Most reactions require heating. For SOCl₂, refluxing is common.[8] 3. Ensure the starting carboxylic acid and solvent are rigorously dried. Acyl chlorides are highly moisture-sensitive.
Dark Brown/Black Crude Product 1. Reaction temperature is too high. 2. Excessively long reaction time. 3. Ring chlorination side reaction.1. Thiophene rings are susceptible to decomposition and polymerization under harsh acidic conditions and high heat. Maintain a controlled reflux; do not overheat. 2. Monitor the reaction by TLC (after quenching a sample with methanol to form the stable methyl ester) or GC. Stop the reaction once the starting material is consumed.[7] 3. Thionyl chloride can chlorinate activated aromatic rings at high temperatures. Using a solvent (e.g., toluene, DCM) can help moderate the reaction temperature.[8]
Difficult Purification 1. Residual chlorinating agent. 2. Formation of non-volatile byproducts.1. Both SOCl₂ (b.p. 76°C) and oxalyl chloride (b.p. 63°C) are volatile. Remove the excess under reduced pressure. Adding an anhydrous solvent like toluene and re-evaporating (azeotroping) can effectively remove the last traces.[7] 2. If the crude product is very impure, purification by vacuum distillation is the standard method for acyl chlorides.[9]
Frequently Asked Questions (FAQs)

Q3: Which chlorinating agent is better for this substrate: Thionyl Chloride (SOCl₂) or Oxalyl Chloride?

Both reagents are effective, but they have different operational advantages and disadvantages.

Parameter Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, often requires heating/reflux.[8]More reactive, reactions often run at room temperature or 0°C.
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both are gases.[10]Carbon dioxide (CO), carbon monoxide (CO), and HCl, all are gases.
Catalyst A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[9]Requires a catalytic amount of DMF. The reaction is often much faster.
Cost & Handling Generally less expensive. It is a fuming liquid.More expensive. It is a fuming, toxic liquid.
Recommendation Excellent for robust, scalable synthesis. The higher temperature can sometimes lead to more byproducts with sensitive substrates.Ideal for small-scale or acid-sensitive substrates due to milder conditions. The byproducts are exclusively gaseous, simplifying workup.

Q4: My reaction with thionyl chloride is sluggish and gives a poor yield. Should I add a catalyst?

Yes, absolutely. For the conversion of carboxylic acids to acyl chlorides with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is a standard and highly effective practice.[9]

  • Mechanism of Action: DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This is a much more powerful electrophilic species than SOCl₂ itself. The Vilsmeier reagent activates the carboxylic acid, leading to a rapid conversion to the acyl chloride, often under milder conditions than the uncatalyzed reaction. This catalytic cycle significantly improves both the reaction rate and the overall yield.

Q5: How can I be sure my reaction is complete, and how do I properly work up the reaction mixture?

Monitoring the reaction is crucial to avoid prolonged heating that can cause decomposition.

  • Reaction Monitoring: Direct analysis of the acyl chloride by TLC or HPLC can be problematic due to its reactivity.[7] The standard method is to take a small aliquot from the reaction mixture, carefully quench it with a nucleophile like methanol or benzylamine, and then analyze the resulting stable methyl ester or benzylamide by TLC, GC, or LC-MS against a standard of the starting carboxylic acid.[7]

  • Work-up Procedure:

    • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride or oxalyl chloride must be removed. This is typically done using a rotary evaporator.[7] Safety Note: The off-gases (SO₂, HCl, CO) are corrosive and toxic. Ensure your rotary evaporator is connected to a proper gas trap (e.g., a bubbler with a base solution like NaOH).

    • Azeotropic Removal: To remove the final traces of the chlorinating agent, add a high-boiling anhydrous solvent like toluene and evaporate again under reduced pressure. Repeat this step 2-3 times.[7]

    • Final Purification: The resulting crude acyl chloride is often pure enough for the next step. If higher purity is required, short-path vacuum distillation is the preferred method.[9]

Section 3: Product Stability and Handling

Q6: My purified this compound darkens over time, even when stored in the freezer. What is causing this degradation?

Acyl chlorides, particularly those with electron-rich heterocyclic rings, are highly susceptible to hydrolysis and can be sensitive to light.

  • Moisture Sensitivity: The primary cause of degradation is exposure to atmospheric moisture. The acyl chloride will readily hydrolyze back to the corresponding carboxylic acid, releasing HCl gas. This HCl can then catalyze further decomposition and polymerization of the thiophene ring, leading to discoloration.[11]

  • Storage Protocol:

    • Inert Atmosphere: Handle and store the product under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Sealed Ampoules: For long-term storage, flame-sealing the purified product in glass ampoules under vacuum or argon is the best practice.

    • Low Temperature & Dark: Store at low temperatures (-20°C is recommended) and protect from light by using an amber vial or wrapping the container in aluminum foil.

Section 4: Protocols & Data Visualization

Protocol: Synthesis of this compound

(This protocol assumes 3-Chloro-4-methyl-2-thiophenecarboxylic acid is the starting material)

Reagents & Equipment:

  • 3-Chloro-4-methyl-2-thiophenecarboxylic acid (1 eq.)

  • Thionyl chloride (SOCl₂) (2-3 eq.) or Oxalyl Chloride (1.5-2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) (0.05 eq.)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator with a base trap

Procedure (using Thionyl Chloride):

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-Chloro-4-methyl-2-thiophenecarboxylic acid (1 eq.).

  • Reagent Addition: Add thionyl chloride (2-3 eq.) via syringe. A solvent such as anhydrous toluene or dichloromethane may be used if desired.

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous DMF (1-2 drops per 10 mmol of acid). Effervescence (release of SO₂ and HCl) should be observed.[9]

  • Reaction: Heat the mixture to a gentle reflux (typically 60-80°C depending on the solvent) and stir. Monitor the reaction progress every 30-60 minutes by quenching an aliquot with methanol and analyzing via TLC or GC. The reaction is typically complete in 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator connected to a base trap.

  • Azeotroping: Add anhydrous toluene to the crude residue and evaporate again under reduced pressure. Repeat twice to ensure all volatile acidic byproducts are removed.[7]

  • Isolation: The resulting oil or solid is the crude this compound, which can be used directly or purified by vacuum distillation.

Section 5: Visual Guides & Workflows

General Synthetic Workflow

SynthesisWorkflow Start 3-Methylthiophene Intermediate 3-Methyl-2-thiophenecarboxylic acid Start->Intermediate 1. n-BuLi 2. CO2, H+ Chlorinated_Intermediate 3-Chloro-4-methyl-2- thiophenecarboxylic acid Intermediate->Chlorinated_Intermediate Chlorination (e.g., NCS) Final_Product 3-Chloro-4-methyl-2- thiophenecarbonyl chloride Chlorinated_Intermediate->Final_Product SOCl2 or (COCl)2 cat. DMF

Caption: Proposed synthetic pathway to the target compound.

Mechanism: DMF-Catalyzed Chlorination with SOCl₂

VilsmeierMechanism DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCOOH R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate R-CO-O-CH=N⁺(CH₃)₂ RCOOH->Activated_Intermediate + Vilsmeier Reagent RCOCl R-COCl (Acyl Chloride) Activated_Intermediate->RCOCl + Cl⁻ DMF_regen DMF (regenerated) Activated_Intermediate->DMF_regen - RCOCl, - CO₂ Byproducts SO₂ + HCl

Caption: Catalytic cycle for acyl chloride formation using SOCl₂/DMF.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product reagent_check Issue? Reagent Quality Reaction Conditions Work-up start->reagent_check reagent_sol Use fresh, anhydrous reagents and solvents. reagent_check:f1->reagent_sol condition_sol Optimize temperature. Use DMF catalyst. Monitor reaction to avoid prolonged heating. reagent_check:f2->condition_sol workup_sol Ensure complete removal of excess SOCl₂ via azeotroping. Purify via vacuum distillation. reagent_check:f3->workup_sol

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • US Patent 4,321,399A: "Prepar
  • WO Patent 2017/076844A1: "Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride".
  • US Patent 6,727,384B1: "Method for purifying acid chlorides".
  • Beilstein Journal of Organic Chemistry : "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives...". [Link]

  • ACS Omega : "A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen...". [Link]

  • EP Patent 0731800A1: "Improved process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides".
  • Reddit r/Chempros : "Synthesis of Acyl Chlorides with Thionyl Chloride". [Link]

  • Organic Chemistry Portal : "Acid to Acid Chloride - Common Conditions". [Link]

  • Master Organic Chemistry : "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides". [Link]

  • EP Patent 2298756A1: "Method for producing 3-methyl-2-thiophenecarboxylic acid".
  • Chemguide : "converting carboxylic acids into acyl (acid) chlorides". [Link]

  • TSI Journals : "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts". [Link]

  • Journal of Medicinal Chemistry : "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors". [Link]

  • PMC (NIH) : "Development of potential manufacturing routes for substituted thiophenes...". [Link]

  • Chemistry Stack Exchange : "Regioselectivity in Friedel–Crafts acylation of thiophene". [Link]

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purification techniques for products derived from 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying Thiophene Derivatives

Welcome to the Technical Support Center for the purification of products derived from 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As Senior Application Scientists, we understand that synthesizing a molecule is only half the battle; isolating it with the desired purity is paramount for reliable downstream applications and data integrity.

This document moves beyond generic protocols to provide a framework for logical troubleshooting and method development. We will explore the causal relationships behind common purification challenges and offer validated strategies to overcome them, ensuring you can confidently and efficiently isolate your target compounds.

Core Concepts in Purifying Thiophene Derivatives

Products derived from this compound, typically amides, esters, and ketones, share a substituted thiophene core.[1][2] This core imparts specific physicochemical properties that influence the choice of purification technique. The key is to understand the properties of your desired product versus those of potential impurities—unreacted starting materials, reagents, and by-products—and exploit those differences.

Below, we address the most frequently encountered purification challenges in a question-and-answer format, categorized by the derivative class.

Section 1: Purification of Thiophene Carboxamides

Amide coupling is a cornerstone reaction, typically involving the reaction of this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, Hünig's base) to scavenge the HCl by-product.[]

Frequently Asked Questions (FAQs): Amide Purification

Question 1: My initial workup leaves significant amounts of unreacted amine in my crude product. How can I remove it effectively?

Answer: This is a classic purification challenge. The basicity of the residual amine is the key to its removal. An acidic wash during the aqueous workup is the most effective strategy.

  • Causality: Your unreacted starting amine is basic, while your target thiophene amide is typically neutral (or significantly less basic). By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid), you protonate the amine, forming a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving the neutral amide in the organic layer.

  • Troubleshooting Protocol: Acidic Wash Extraction

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[4]

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aq). Shake vigorously for 30-60 seconds, ensuring to vent frequently.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with 1M HCl.

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Finish with a saturated brine wash to remove bulk water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Question 2: After my aqueous workup, I still see a salt (e.g., triethylammonium chloride) crashing out of my organic solvent. What's the best way to get rid of it?

Answer: The presence of ammonium salts post-extraction usually indicates that the initial aqueous washes were insufficient or that the salt has some minor organic solubility.

  • Expert Insight: While these salts are highly water-soluble, a small amount can be trapped in the organic layer, especially if an emulsion formed. A simple and effective solution is to filter the dried organic solution before concentration. For stubborn cases, a water wash after the acid and base washes can be beneficial. Dissolving the crude material in a solvent in which the salt is completely insoluble (like DCM) and then filtering is also a highly effective method.[5]

Question 3: My thiophene amide is an oil, and chromatography is giving me a low yield. What are my options?

Answer: Low yields on silica gel can occur if the amide is sensitive to the acidic nature of standard silica or if it streaks, leading to poor separation and broad fractions.[6]

  • Strategy 1: Switch to a Different Stationary Phase.

    • Neutral Alumina: If you suspect acid sensitivity, switching to neutral alumina can prevent on-column degradation.

    • Reverse-Phase Chromatography: This is an excellent alternative for polar to moderately polar amides. The separation is based on hydrophobicity, which can provide a completely different selectivity profile.[7][8] You would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7]

  • Strategy 2: Optimize Normal-Phase Chromatography.

    • Solvent Additives: Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing streaking and improving recovery.

    • Gradient Elution: Use a shallow gradient of a polar solvent (e.g., EtOAc) in a non-polar solvent (e.g., hexanes) to improve the separation between your product and closely eluting impurities.[5]

  • Strategy 3: Attempt Crystallization. Even oils can sometimes be crystallized. Try dissolving a small amount of the purified oil in a minimal amount of a good solvent (e.g., DCM, ether) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears. Let it stand, or store it in the cold, to see if crystals form.

Section 2: Purification of Thiophene Esters

Esterification is commonly achieved by reacting this compound with an alcohol, or by Fischer esterification of the corresponding carboxylic acid.[9]

Frequently Asked Questions (FAQs): Ester Purification

Question 1: How do I remove the excess alcohol and the acid catalyst (e.g., H₂SO₄) from my Fischer esterification reaction?

Answer: The purification strategy hinges on removing a polar alcohol and a strong acid from a less polar ester product. An aqueous workup is the primary method.

  • Causality: The excess alcohol will have some water solubility, and the acid catalyst is readily neutralized by a base. The ester is typically much less water-soluble.

  • Validated Protocol: Basic Workup

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or EtOAc).

    • Carefully wash the organic solution with water to remove the bulk of the excess alcohol.

    • Perform a wash with saturated aqueous NaHCO₃.[10] Be cautious , as this will neutralize the strong acid catalyst and any unreacted carboxylic acid, producing CO₂ gas. Vent the separatory funnel frequently.

    • Repeat the NaHCO₃ wash until no more gas evolves.

    • Wash with brine, dry the organic layer (Na₂SO₄), filter, and concentrate.

    • If residual alcohol remains, it can often be removed under high vacuum. For larger scales, a specialized stripping method involving the injection of water during distillation can be effective for removing unreacted alcohols.[11]

Question 2: My ester is volatile. Can I use distillation for purification?

Answer: Yes, for thermally stable and volatile esters, vacuum distillation is an excellent, scalable purification method that avoids chromatography.[12]

  • Prerequisites:

    • The ester must have a boiling point that is reasonably different from any impurities.

    • The compound must be stable at the temperatures required for distillation.

  • Tip: A short-path distillation apparatus is often ideal for small-scale purifications to minimize product loss on the glass surfaces.

Section 3: Purification of Thiophene Ketones (from Friedel-Crafts Acylation)

Friedel-Crafts acylation involves reacting the acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14]

Frequently Asked Questions (FAQs): Ketone Purification

Question 1: What is the correct workup procedure for a Friedel-Crafts acylation? I have a thick, difficult-to-handle reaction mixture.

Answer: The workup for a Friedel-Crafts reaction is critical for success and safety. The goal is to hydrolyze the Lewis acid catalyst and break up the aluminum-ketone complex.

  • Causality: The product ketone is a Lewis base and forms a complex with the AlCl₃ catalyst. This complex must be hydrolyzed to liberate the free ketone. This hydrolysis is highly exothermic.

  • Standard Protocol: Quenching and Extraction

    • Prepare a beaker with crushed ice and, optionally, concentrated HCl.

    • Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring. The addition is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

    • Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers and wash with water, followed by saturated NaHCO₃ (to remove any residual acid), and finally brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude ketone.

Question 2: My NMR shows a mixture of regioisomers. How can I separate them?

Answer: The formation of regioisomers (e.g., 2,4- vs. 2,5-disubstituted thiophenes) is a common challenge in electrophilic aromatic substitution on substituted thiophenes.[15][16] Separation almost always requires chromatography.

  • Expert Insight: Isomers often have very similar polarities, making separation difficult.

    • Flash Chromatography: Use a high-performance silica gel (smaller particle size) and a very shallow solvent gradient. Automated flash chromatography systems are particularly effective here.

    • HPLC: For analytical assessment and small-scale preparative work, HPLC offers superior resolving power. A method screening using different columns (e.g., standard silica, cyano, or phenyl columns for normal-phase; C18, C8, or Phenyl-Hexyl for reverse-phase) can identify a suitable separation condition.[17][18]

Section 4: General Purification & Purity Assessment

Workflow for Purification Method Selection

The choice of the primary purification technique depends on the physical properties of your crude product.

Purification_Workflow Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Crystallize Attempt Recrystallization / Trituration Is_Solid->Crystallize Yes Is_Liquid Is the product an oil/liquid? Is_Solid->Is_Liquid No Is_Pure_Solid Is it pure? Crystallize->Is_Pure_Solid End_Solid Pure Solid Product Is_Pure_Solid->End_Solid Yes Chromatography Perform Column Chromatography (Normal or Reverse-Phase) Is_Pure_Solid->Chromatography No Is_Volatile Is it volatile & thermally stable? Is_Liquid->Is_Volatile Yes Is_Liquid->Chromatography No Distill Vacuum Distillation Is_Volatile->Distill Yes Is_Volatile->Chromatography No Is_Pure_Liquid Is it pure? Distill->Is_Pure_Liquid End_Liquid Pure Liquid Product Is_Pure_Liquid->End_Liquid Yes Is_Pure_Liquid->Chromatography No Is_Pure_Chrom Are fractions pure? Chromatography->Is_Pure_Chrom Is_Pure_Chrom->Chromatography No (Re-column) End_Chrom Pure Product Is_Pure_Chrom->End_Chrom Yes

Caption: General workflow for selecting a primary purification technique.

Data Presentation: Choosing a Purification Technique
TechniqueBest For...Key AdvantagesCommon Challenges
Crystallization Solid, crystalline compounds with >90% purity.Highly scalable, cost-effective, yields very pure material.Product may be an oil or amorphous; finding a suitable solvent system can be trial-and-error.
Column Chromatography Oils, amorphous solids, and mixtures with closely related impurities (e.g., isomers).Widely applicable, high resolving power.Can be labor-intensive, uses large solvent volumes, potential for product loss on the column.[6]
Distillation Thermally stable liquids with different boiling points.Excellent for removing non-volatile impurities, scalable.Not suitable for heat-sensitive compounds or azeotropes.
Acid/Base Extraction Removing basic or acidic impurities from a neutral product.Fast, simple, and effective for initial cleanup.Risk of emulsion formation; not suitable if the product is acid/base sensitive.
Assessing Final Purity

Never rely on a single technique to confirm purity. A combination of methods provides the most trustworthy data.

  • HPLC/UPLC: The gold standard for quantitative purity analysis. A reverse-phase method is most common. A typical starting point is a C18 column with a water/acetonitrile gradient. The method should demonstrate good linearity, precision, and recovery.[18]

  • GC: Suitable for volatile and thermally stable thiophene derivatives. Can be used to detect trace volatile impurities.[19][20]

  • ¹H NMR: Provides structural confirmation and can detect impurities if they are present at >1-2%. Integrating impurity peaks against the product peak can give a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying impurities seen in an HPLC trace.[4]

References

  • Vertex AI Search, Grounding API Result[21]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • PMC. Crystal structures of four chiral imine-substituted thiophene derivatives. [Link]

  • Google Patents.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Journal of Natural Products. Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. [Link]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Google Patents.
  • NIH. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]

  • Taylor & Francis. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]

  • Google Patents.
  • ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?[Link]

  • Chemguide. the preparation of amides. [Link]

  • Google Patents.
  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]

  • IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. [Link]

  • Scribd. (2014). Acylation of Thiophene. [Link]

  • Semantic Scholar. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. [Link]

  • YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemcess. (2025). Acylation Of Aromatic Compounds. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. [Link]

  • Reddit. (2022). What happens if i don't remove water during esterification?[Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]

  • MDPI. (2022). Embedding Thiophene-Amide into g-C3N4 Skeleton with Induction and Delocalization Effects for High Photocatalytic H2 Evolution. [Link]

  • NIH. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • Google Patents.
  • YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions?[Link]

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Link]

  • YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]

  • Pubs - ACS. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]

Sources

Technical Support Center: Managing 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments. This compound is a valuable building block, but its utility is directly linked to its purity and proper handling, primarily due to its acute sensitivity to moisture.

The Critical Challenge: Moisture Sensitivity

The paramount challenge in handling this compound is its susceptibility to hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily react with water.[1][2] This reaction is often rapid and exothermic, leading to the formation of the corresponding carboxylic acid, 3-chloro-4-methyl-2-thiophenecarboxylic acid, and hydrochloric acid (HCl) gas.[1] The presence of this carboxylic acid impurity can significantly impact the yield and purity of your desired product, potentially leading to downstream separation challenges and misleading analytical results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or no yield of the desired product (e.g., amide, ester). Hydrolysis of the starting material. The acyl chloride has likely degraded to the less reactive carboxylic acid due to exposure to moisture.Ensure rigorous anhydrous conditions. Use flame-dried or oven-dried glassware. All solvents must be freshly distilled from an appropriate drying agent. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[3]
Formation of a significant amount of a polar byproduct, identified as 3-chloro-4-methyl-2-thiophenecarboxylic acid. Inadequate moisture control during the reaction. Atmospheric moisture, wet solvents, or wet reagents can all contribute to hydrolysis.Implement stringent moisture control measures. Use a drying tube on your reaction apparatus. Ensure all starting materials, including amines or alcohols, are thoroughly dried. Consider using a syringe to transfer the acyl chloride.
Inconsistent reaction outcomes between experiments. Variable purity of the this compound. The reagent may have degraded during storage.Verify the purity of the acyl chloride before use. Techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[4] For TLC analysis, quench a small sample with a dry alcohol (e.g., methanol) to form the corresponding ester, which will be less polar than the carboxylic acid impurity.[3]
"Fuming" or a "smoky" appearance upon opening the reagent bottle or during transfer. Reaction with atmospheric moisture. The "fumes" are small droplets of hydrochloric acid formed from the reaction of the acyl chloride with water vapor in the air.[2]Work in a well-ventilated fume hood and minimize the time the reagent container is open. Handling under an inert atmosphere will also mitigate this issue.
Difficulty in purifying the final product from the carboxylic acid byproduct. Similar polarities of the desired product and the carboxylic acid impurity. This can make chromatographic separation challenging.Prevent the formation of the impurity in the first place. If present, consider a mild basic wash (e.g., dilute sodium bicarbonate solution) during workup to extract the acidic impurity. However, be cautious as this may affect the stability of your desired product.

Visualizing the Problem: The Hydrolysis Pathway

To fully appreciate the detrimental effect of moisture, it is crucial to understand the mechanism of hydrolysis. The following diagram illustrates the nucleophilic addition-elimination reaction between this compound and water.

Hydrolysis reagent 3-Chloro-4-methyl- 2-thiophenecarbonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack by water water H₂O (Moisture) product 3-Chloro-4-methyl- 2-thiophenecarboxylic acid intermediate->product Elimination of Cl⁻ hcl HCl (gas) intermediate->hcl Proton transfer

Sources

troubleshooting failed reactions with 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this reagent in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you overcome common challenges and ensure the success of your reactions.

Section 1: Understanding the Reagent - Core Concepts

Before delving into troubleshooting, a firm grasp of the inherent properties of this compound is crucial. This acyl chloride is a highly reactive electrophile, a characteristic dictated by the electron-withdrawing nature of both the carbonyl group and the chlorine atom attached to the carbonyl carbon.[1] This high reactivity makes it an excellent acylating agent but also renders it susceptible to certain undesirable side reactions, primarily hydrolysis.

Key Structural Features & Reactivity:

  • Thiophene Ring: An aromatic heterocycle that can influence the reactivity of the acyl chloride. Thiophene itself is an electron-rich aromatic system.[2][3]

  • Substituents (3-Chloro, 4-Methyl): The chloro and methyl groups on the thiophene ring can affect the electronic properties and steric hindrance of the molecule, potentially influencing reaction rates and regioselectivity in subsequent reactions.

  • Acyl Chloride Moiety: The -COCl group is the primary site of reaction. The carbon atom of the carbonyl is highly electrophilic and readily attacked by nucleophiles.[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Low or No Product Yield

Question: I am attempting an acylation reaction (e.g., amide formation or Friedel-Crafts acylation) with this compound and I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a frequent issue that can often be traced back to a few key experimental parameters. Let's break down the potential culprits and their solutions.

Potential Cause 1: Reagent Degradation (Hydrolysis)

This compound is highly sensitive to moisture.[5] Any exposure to water in the atmosphere, solvents, or on glassware will lead to rapid hydrolysis, converting the acyl chloride back to the unreactive carboxylic acid.[1][6][7][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried (flame-dried or oven-dried) before use.[9] Solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Reagent: Use a freshly opened bottle of this compound or purify older stock if its quality is questionable.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[10]

dot

Hydrolysis cluster_reactants Reactants cluster_products Products AcylChloride 3-Chloro-4-methyl- 2-thiophenecarbonyl chloride CarboxylicAcid 3-Chloro-4-methyl- 2-thiophenecarboxylic acid (Inactive) AcylChloride->CarboxylicAcid Hydrolysis Water H₂O (Moisture) HCl HCl

Caption: Hydrolysis of this compound.

Potential Cause 2: Ineffective Nucleophile or Substrate

  • Weak Nucleophile: If your nucleophile (e.g., an amine or alcohol) is sterically hindered or electronically poor, the reaction may be sluggish.

  • Deactivated Aromatic Substrate (for Friedel-Crafts): In Friedel-Crafts acylation, if the aromatic ring you are trying to acylate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), it will be deactivated towards electrophilic aromatic substitution.[11][12]

Troubleshooting Steps:

  • Increase Nucleophilicity: If using an amine, consider using a non-nucleophilic base (e.g., triethylamine or pyridine) to deprotonate it in situ, thereby increasing its nucleophilicity.[13]

  • Change Reaction Conditions: For sluggish reactions, increasing the reaction temperature or extending the reaction time may be necessary. However, monitor for potential side reactions.

  • For Friedel-Crafts: If your aromatic substrate is deactivated, you may need to switch to a more potent Lewis acid catalyst or consider alternative synthetic routes.[12]

Potential Cause 3: Catalyst Issues (for Friedel-Crafts Acylation)

Friedel-Crafts acylations require a Lewis acid catalyst, typically AlCl₃ or FeCl₃.[11]

Troubleshooting Steps:

  • Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts. This is because the product ketone can form a complex with the catalyst, effectively sequestering it.[12][14]

  • Catalyst Quality: Lewis acids are also highly sensitive to moisture. Use a fresh, anhydrous Lewis acid for best results.[12]

dot

FCA_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Check_Conditions Check Anhydrous Conditions? Start->Check_Conditions Check_Catalyst Check Lewis Acid Stoichiometry & Quality? Check_Conditions->Check_Catalyst No Solution1 Dry Glassware/Solvents, Use Inert Atmosphere Check_Conditions->Solution1 Yes Check_Substrate Is Aromatic Substrate Deactivated? Check_Catalyst->Check_Substrate No Solution2 Increase Catalyst Amount, Use Fresh Anhydrous Catalyst Check_Catalyst->Solution2 Yes Solution3 Consider Alternative Route or Harsher Conditions Check_Substrate->Solution3 Yes Success Improved Yield Check_Substrate->Success No Solution1->Check_Catalyst Solution2->Check_Substrate Solution3->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Formation of Multiple Products/Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer: The formation of multiple products often points to side reactions competing with your desired transformation.

Common Side Reactions:

  • Hydrolysis: As discussed, this leads to the corresponding carboxylic acid.

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can react with the acyl chloride.

  • Diacylation (in Friedel-Crafts): While less common than polyalkylation, diacylation can occur on highly activated aromatic rings.[12]

  • Thiophene Ring Opening/Degradation: Thiophenes can be sensitive to strong acids and high temperatures, potentially leading to decomposition.[15]

Troubleshooting Steps:

Parameter Recommendation Rationale
Solvent Use a non-nucleophilic, aprotic solvent (e.g., DCM, THF, toluene).Prevents the solvent from reacting with the acyl chloride.
Temperature Maintain the lowest effective temperature for the reaction.Minimizes thermal decomposition and other side reactions.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.[9]Prevents the formation of byproducts from prolonged reaction times.
Order of Addition Add the this compound slowly to the solution of the nucleophile/substrate.Maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.
Difficulty in Product Purification

Question: I am having trouble purifying my final product. What are some effective purification strategies for thiophene-containing compounds?

Answer: The purification of thiophene derivatives can sometimes be challenging due to their unique properties.

Purification Recommendations:

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase and a solvent system of appropriate polarity (e.g., hexanes/ethyl acetate). Thiophene compounds can sometimes streak on silica; adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material.[16] Common solvent systems include ethanol, methanol, or mixtures like dichloromethane/heptane.

  • Adsorptive Desulfurization: In some cases, impurities can be removed using specialized adsorbents that have an affinity for sulfur-containing compounds.[17]

Section 3: Experimental Protocols

General Protocol for Amide Synthesis

This protocol provides a general guideline for the synthesis of an amide from this compound and a primary or secondary amine.

  • To a stirred solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.[18]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq.).

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Section 4: Analytical Characterization

Monitoring Reaction Progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Acyl chlorides can sometimes hydrolyze on the TLC plate, so derivatization (e.g., by quenching a small aliquot with methanol to form the methyl ester) may be necessary for accurate analysis.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify byproducts.

Characterizing the Final Product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation.

  • Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) of the acyl chloride will appear at a high frequency (around 1800 cm⁻¹). This will shift to a lower frequency in the amide or ketone product (typically 1630-1750 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Section 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[21] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][22][23][24] Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.[10][24]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet - 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
  • ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides.
  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α–thioamide precursors The α-thioamides were prepared in two steps: formation of the α-chloroamides followed b. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Retrieved from [Link]

  • Merck Millipore. (2023). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

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Technical Support Center: Storage and Handling of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this valuable reagent. As a highly reactive acyl chloride, improper storage and handling can lead to decomposition, compromising experimental outcomes. This resource provides field-proven insights and protocols to mitigate these risks.

Troubleshooting Guide: Diagnosing and Addressing Decomposition

This section addresses common issues encountered during the storage and use of this compound.

Q1: I opened a new bottle of this compound and noticed a sharp, acidic odor and/or fuming in the air. Is the product degraded?

A1: Yes, these are strong indicators of hydrolysis. This compound is highly sensitive to moisture.[1][2] When exposed to water, even atmospheric humidity, it hydrolyzes to form 3-Chloro-4-methyl-2-thiophenecarboxylic acid and corrosive hydrogen chloride (HCl) gas. The HCl gas is responsible for the sharp odor and fuming upon contact with moist air.

Immediate Actions:

  • Immediately handle the bottle in a certified chemical fume hood.

  • Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is a good choice), safety goggles, and a face shield.[3]

  • If the decomposition is minor, you may be able to repurify the material by distillation, although this should only be attempted by experienced chemists.

  • For significant degradation, it is recommended to dispose of the reagent according to your institution's hazardous waste guidelines.

Q2: My reaction yield is lower than expected, and I suspect the quality of my this compound. How can I check for decomposition?

A2: You can assess the purity of your acyl chloride using several analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful tool to detect the presence of the corresponding carboxylic acid. The carboxylic acid proton will appear as a broad singlet significantly downfield (typically >10 ppm). You can perform a quantitative NMR (qNMR) analysis by adding a known amount of an internal standard to determine the purity of the acyl chloride.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the acyl chloride from its hydrolysis product. The carboxylic acid will have a different retention time and a distinct mass spectrum. Note that derivatization of the carboxylic acid may be necessary to improve its volatility for GC analysis.[4]

  • Infrared (IR) Spectroscopy: While less quantitative, IR spectroscopy can provide quick qualitative information. The carbonyl (C=O) stretch of the acyl chloride appears at a higher frequency (around 1750-1800 cm⁻¹) than the carboxylic acid (around 1700-1725 cm⁻¹). A broad O-H stretch (around 2500-3300 cm⁻¹) is also indicative of the carboxylic acid.

Q3: The material in the bottle has changed color or has solidified. What does this indicate?

A3: A change in color (e.g., darkening) or solidification can indicate decomposition or polymerization. While some acyl chlorides are solids at room temperature, any change from the initial state is a cause for concern. The decomposition products, including the carboxylic acid, may have different physical properties. Exposure to light can also induce degradation pathways. It is best to verify the compound's identity and purity using the analytical methods mentioned in A2 before use.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the safe storage and handling of this compound.

Q4: What is the primary cause of decomposition for this compound during storage?

A4: The primary and most rapid decomposition pathway is hydrolysis due to reaction with water.[1][2] Acyl chlorides are highly electrophilic and readily react with nucleophiles, with water being a common and potent one. This reaction is often autocatalytic as the generated HCl can further promote degradation.

Q5: What are the ideal storage conditions for this compound?

A5: To ensure long-term stability, the following storage conditions are crucial:

ParameterRecommendationRationale
Temperature 2-8°C[5][6]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)[7][8]Prevents exposure to atmospheric moisture and oxygen.
Light Amber glass bottle, stored in the dark[9][10]Protects from light-induced degradation.
Container Tightly sealed, preferably with a PTFE-lined capPrevents ingress of moisture and air.

Q6: Can I use a stabilizer to prolong the shelf-life of this compound?

A6: The addition of stabilizers to reactive reagents should be done with caution.

  • Acid Scavengers: The HCl generated from hydrolysis can catalyze further decomposition. The addition of a non-nucleophilic, sterically hindered base can scavenge this HCl.[11][12] Examples include certain hindered amine bases. However, care must be taken to ensure the base does not react with the acyl chloride.

  • Radical Inhibitors: For compounds susceptible to free-radical mediated polymerization or degradation, radical inhibitors like phenothiazine can be effective.[4][9][13] However, their compatibility and effectiveness for this specific acyl chloride would need to be experimentally verified. Butylated hydroxytoluene (BHT) is generally not recommended as it can be incompatible with acidic compounds.

Q7: What materials are compatible and incompatible with this compound?

A7:

Compatible MaterialsIncompatible Materials
GlassWater, Alcohols, Amines
Polytetrafluoroethylene (PTFE)Strong bases, Strong oxidizing agents
Perfluoroalkoxy alkanes (PFA)Metals (can be corroded by HCl)
Polyvinylidene fluoride (PVDF)

Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the best practice for storing this compound to ensure its stability.

  • Preparation:

    • Work in a fume hood or glovebox.

    • Obtain a clean, dry amber glass bottle with a PTFE-lined screw cap.

    • If transferring from a larger container, ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inerting the Container:

    • Flush the storage bottle with dry nitrogen or argon for several minutes.

    • If you have a Schlenk line, evacuate and backfill the flask with inert gas three times.

  • Transfer:

    • Quickly transfer the this compound into the inerted bottle.

    • If the compound is a liquid, use a cannula or a dry syringe.

  • Sealing:

    • Securely tighten the PTFE-lined cap.

    • For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Storage:

    • Place the sealed bottle in a refrigerator at 2-8°C.

    • Store it in a secondary container to contain any potential leaks.

Protocol 2: Aliquoting for Routine Use

To preserve the integrity of the bulk material, it is advisable to create smaller aliquots for daily or weekly use.

  • Preparation:

    • In a fume hood or glovebox, prepare several smaller, oven-dried amber glass vials with PTFE-lined caps.

  • Inerting:

    • Flush each vial with dry nitrogen or argon.

  • Aliquoting:

    • Transfer the desired amount of this compound from the main stock bottle into each vial.

  • Sealing and Storage:

    • Tightly seal each vial, wrap with Parafilm®, and store at 2-8°C.

    • Only open one aliquot at a time for your experiments to protect the remaining stock.

Visualizations

Decomposition_Pathway acyl_chloride 3-Chloro-4-methyl- 2-thiophenecarbonyl chloride carboxylic_acid 3-Chloro-4-methyl- 2-thiophenecarboxylic acid acyl_chloride->carboxylic_acid Hydrolysis hcl HCl (gas) acyl_chloride->hcl Byproduct water H₂O (Moisture) water->carboxylic_acid

Caption: Primary decomposition pathway of this compound via hydrolysis.

Storage_Workflow cluster_prep Preparation cluster_storage Storage Protocol cluster_use Handling for Use start Receive/Synthesize Acyl Chloride check_purity Verify Purity (NMR, GC-MS) start->check_purity inert_container Use Dry, Inert Container (Amber Glass, PTFE Cap) check_purity->inert_container inert_atmosphere Blanket with Inert Gas (Nitrogen or Argon) inert_container->inert_atmosphere refrigerate Store at 2-8°C inert_atmosphere->refrigerate aliquot Aliquot for Routine Use refrigerate->aliquot use_inert Handle Under Inert Atmosphere aliquot->use_inert end Use in Experiment use_inert->end

Caption: Recommended workflow for the proper storage and handling of this compound.

References

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. Retrieved from [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

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  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
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  • NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

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  • PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1991, September 30). Synthesis of Hindered Phenols and Hindered Phenolic Light Stabilizers. Retrieved from [Link]

  • Portal Lubes. (n.d.). Acid Scavengers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • Archimer. (n.d.). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Retrieved from [Link]

  • (n.d.). Acid-Scavenger Compressor Burnout Acid Neutralizer All Oil Types. Retrieved from [Link]

  • (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • SciRP.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR of chloride by an accurate internal standard approach. Retrieved from [Link]

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  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

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  • ResearchGate. (2019, May 29). How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?. Retrieved from [Link]

  • NIH. (2024, March 29). Calcium Chloride as a Novel Stabilizer for Foot-and-Mouth Disease Virus and Its Application in the Vaccine Formulation. Retrieved from [Link]

  • PMC. (n.d.). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Retrieved from [Link]

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  • MDPI. (2022, October 21). Optimization of Preparation Method, Nucleating Agent, and Stabilizers for Synthesizing Calcium Chloride Hexahydrate (CaCl2.6H2O) Phase Change Material. Retrieved from [Link]

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scale-up challenges for reactions involving 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Welcome to the technical support guide for handling and reacting with this compound. This document is designed for researchers, process chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the scale-up of reactions involving this versatile synthetic intermediate.

Section 1: Critical Safety & Handling Protocols

This compound is a reactive acyl chloride. Like all acyl halides, it is corrosive, moisture-sensitive, and requires careful handling to ensure personnel safety and reaction integrity.

Q1: What are the essential safety precautions for handling this reagent?

A1: Due to its corrosive nature, proper personal protective equipment (PPE) is mandatory. The primary hazards are skin and eye burns upon contact and respiratory irritation from inhalation of its vapors.[1][2]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood with a tested and working sash. For scale-up operations, a closed system or glove box is recommended to prevent atmospheric moisture exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a full-face shield are essential.

    • Lab Coat: A flame-retardant lab coat and closed-toe shoes are required.

  • Moisture Sensitivity: The reagent reacts exothermically with water and other protic solvents to release hydrochloric acid (HCl) gas.[3] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: How should I properly quench and dispose of residual this compound?

A2: Accidental spills or residual reagent must be neutralized carefully.

  • Quenching Procedure: Never quench with water directly, as the reaction can be violent. A slow, controlled addition of the acid chloride to a stirred, cold (ice bath) solution of a weak base like sodium bicarbonate is a safer method. Alternatively, adding it to a non-nucleophilic alcohol like isopropanol will convert it to a less reactive ester, which can then be hydrolyzed with a base.

  • Disposal: The neutralized aqueous waste should be disposed of in accordance with local environmental regulations. Organic waste containing the reagent or its byproducts should be collected in a designated, labeled container for hazardous waste.

Section 2: Scale-Up of Acylation Reactions (e.g., Friedel-Crafts)

The most common application for this reagent is in Friedel-Crafts acylation reactions to form ketones. Scaling these reactions presents challenges related to thermal management, catalyst stoichiometry, and off-gassing.[4]

Q3: My Friedel-Crafts acylation is highly exothermic and difficult to control at a larger scale. How can I manage the reaction temperature?

A3: Uncontrolled exotherms are a major safety risk and can lead to side reactions, such as polymerization or "tarring" of the acid-sensitive thiophene ring.[5] Effective thermal management is critical.

  • Controlled Addition: The reactant, typically the this compound or the aromatic substrate, should be added slowly and sub-surface to the reaction mixture. This ensures rapid mixing and prevents localized "hot spots."

  • Reactor Type: For pilot and production scales, use a jacketed reactor with an efficient overhead stirrer and a reliable temperature probe. The reactor's heat transfer fluid should be pre-chilled to a temperature lower than the target reaction temperature to absorb the heat generated.

  • Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat. Halogenated solvents like dichloromethane (DCM) are common, but for scale-up, consider alternatives like dichlorobenzene or nitrobenzene, which offer higher boiling points.[6]

Q4: I'm observing low yields and significant tar formation. Could my choice of Lewis acid catalyst be the problem?

A4: Yes, this is a very common issue. Thiophene and its derivatives are sensitive to strong acids and can polymerize.[5] While aluminum chloride (AlCl₃) is a powerful catalyst, it often requires stoichiometric amounts and can promote side reactions.[7]

  • Catalyst Screening: Consider screening milder Lewis acids. Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂) are often effective alternatives that can lead to cleaner reactions, albeit sometimes requiring longer reaction times or slightly higher temperatures.[6]

  • Catalyst Loading: Ensure the AlCl₃ is of high quality and anhydrous. The presence of moisture will deactivate the catalyst and generate HCl, which can further degrade the substrate.

  • Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. For many Friedel-Crafts reactions involving thiophenes, temperatures between -20°C and 0°C are optimal.[6]

Experimental Workflow: Scaled Friedel-Crafts Acylation

Below is a diagram illustrating a typical workflow for a scaled acylation reaction, emphasizing control points.

Scale_Up_Workflow prep Reagent Preparation - Dry Glassware & Solvents - Inert Atmosphere (N2) charge_cat Charge Reactor - Anhydrous Solvent - Lewis Acid Catalyst (e.g., AlCl3) prep->charge_cat Ensure Anhydrous cool Cool Reactor - Set Jacket to -10°C to 0°C charge_cat->cool Form Catalyst Complex add_reagent Slow Sub-Surface Addition - Add 3-Chloro-4-methyl-2- thiophenecarbonyl chloride - Maintain Internal Temp < 5°C cool->add_reagent Control Exotherm react Reaction Monitoring - Stir at 0-5°C for 2-4h - In-Process Control (IPC) via TLC/LCMS add_reagent->react Monitor Conversion quench Controlled Quench - Reverse add to cold aq. HCl - Maintain Temp < 20°C react->quench Verify Completion (IPC) workup Work-up & Isolation - Phase Separation - Extraction & Wash - Solvent Swap/Crystallization quench->workup Neutralize & Separate

Caption: Workflow for a scaled Friedel-Crafts acylation.

Section 3: Post-Reaction Work-up and Purification at Scale

Efficient work-up and purification are crucial for achieving high purity and yield on a large scale. The primary challenge is safely handling the quench of a large volume of reactive material.

Q5: What is the safest and most efficient way to quench a large-scale reaction mixture containing excess Lewis acid?

A5: Pouring the reaction mixture onto ice, a common lab-scale procedure, is not feasible or safe at scale.[5] The recommended industrial practice is a "reverse quench."

  • Reverse Quench Protocol:

    • Prepare a separate, jacketed vessel containing a chilled (0-10°C) aqueous acid solution (e.g., 2M HCl).

    • Slowly transfer the completed reaction mixture into the stirred quench vessel.

    • Monitor the temperature of the quench vessel closely to ensure it does not rise uncontrollably. This method provides better temperature control and safer handling of the exothermic neutralization process.

Q6: I am struggling with emulsion formation during the aqueous extraction. How can I improve phase separation?

A6: Emulsions are common, especially when aluminum salts are present.

  • Brine Wash: After the initial quench and separation, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing better separation.

  • Solvent Addition: Sometimes, adding a small amount of a less polar co-solvent can help break the emulsion.

  • Filtration: In some cases, passing the emulsified mixture through a pad of celite or diatomaceous earth can help break up the emulsion by filtering out fine particulates that may be stabilizing it.

Section 4: Troubleshooting & FAQs

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate or is Sluggish 1. Inactive catalyst (moisture exposure).2. Reaction temperature is too low.3. Impure starting materials.1. Use a fresh, unopened container of anhydrous Lewis acid.2. Allow the temperature to rise slowly (e.g., from -20°C to 0°C).3. Verify the purity of all reagents via NMR or GC-MS before starting.
Dark Color / Tar Formation 1. Reaction temperature is too high.2. Lewis acid is too harsh for the substrate.3. Localized overheating due to poor mixing or rapid addition.1. Improve cooling efficiency and ensure accurate temperature monitoring.2. Switch to a milder Lewis acid (SnCl₄, FeCl₃).[6]3. Slow the addition rate and ensure vigorous overhead stirring.
Low Yield After Work-up 1. Premature hydrolysis of the acid chloride.2. Product loss into the aqueous phase.3. Incomplete reaction.1. Ensure all equipment and solvents are scrupulously dry.[3]2. Perform back-extractions of all aqueous layers with fresh solvent.3. Confirm reaction completion with an in-process control (e.g., LCMS) before quenching.
Product is Contaminated with Starting Carboxylic Acid 1. The starting this compound was impure.2. The acid chloride hydrolyzed during the reaction or work-up.1. Purify the acid chloride (e.g., by distillation) before use.2. Wash the final organic layer with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities.[8]

References

  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
  • US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • 2-thiophenecarbonyl chloride - 5271-67-0, C5H3ClOS, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

  • US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride.
  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. AKJournals. [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journals. [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Preparations and Reactions of Acyl Chlorides. YouTube. [Link]

  • US2492629A - Acylation of thiophene.
  • SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

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analytical methods for determining purity of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. As a highly reactive acyl chloride, this compound presents unique analytical challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your laboratory.

The Analytical Challenge: Reactivity and Purity

This compound is a key building block in synthetic chemistry. Its high reactivity, stemming from the acyl chloride functional group, is essential for its intended use but also makes it susceptible to degradation, primarily through hydrolysis. Accurate purity assessment is therefore not just a measure of quality but a prerequisite for reliable downstream reactions and the synthesis of pure active pharmaceutical ingredients. A multi-faceted approach, combining chromatographic techniques for impurity profiling with titrimetric and spectroscopic methods for assay and water content, is the gold standard for a complete purity profile.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized by analytical technique. The solutions provided are based on established principles and practical field experience.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for separating and quantifying organic impurities. However, the reactivity of the acyl chloride can lead to several common problems.

Q: My main peak is tailing or fronting. What's causing this poor peak shape?

A: Poor peak shape for an acyl chloride is often due to on-column reactions or interactions.

  • Causality: The primary cause is often interaction with residual silanols on the silica backbone of reversed-phase columns or the presence of trace water in the mobile phase, leading to on-column hydrolysis. This creates the corresponding carboxylic acid during the analysis, which has a different retention time and can smear into the main peak. Fronting can occur if the sample solvent is significantly stronger than the mobile phase or if the column is overloaded.[1]

  • Troubleshooting Steps:

    • Sample Solvent: Always dissolve the sample in the mobile phase or a weaker solvent.[1][2] Injecting in a strong solvent like pure acetonitrile can cause the sample to race through the top of the column, leading to fronting.

    • Column Choice: Use a high-purity, end-capped C18 column to minimize silanol interactions.

    • Moisture Control: Ensure your mobile phase solvents are dry and freshly prepared. Sparging with dry helium or nitrogen can help remove dissolved water.

    • Reduce Injection Volume: Overloading the column can saturate the stationary phase, causing peak distortion. Try reducing the injection volume or diluting the sample.[2]

dot

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_overload Is column overloaded? check_solvent->check_overload No sol_solvent Solution: Dissolve sample in mobile phase. check_solvent->sol_solvent Yes check_hydrolysis Is on-column hydrolysis occurring? check_overload->check_hydrolysis No sol_overload Solution: Reduce injection volume or sample concentration. check_overload->sol_overload Yes sol_hydrolysis Solution: Use dry solvents. Use end-capped column. check_hydrolysis->sol_hydrolysis Likely end_node Peak Shape Improved sol_solvent->end_node sol_overload->end_node sol_hydrolysis->end_node Purity_Workflow sample Receive Sample of 3-Chloro-4-methyl-2- thiophenecarbonyl chloride hplc HPLC Analysis (Reversed-Phase) sample->hplc gcms GC-MS Analysis (for volatile impurities) sample->gcms titration Titration (Back-titration for Assay) sample->titration kf Karl Fischer (Coulometric with Oven) sample->kf impurities Identify & Quantify Organic Impurities hplc->impurities gcms->impurities assay Determine Assay (%) titration->assay water Determine Water Content (%) kf->water calculation Calculate Final Purity: Assay x (1 - Impurities - Water) impurities->calculation assay->calculation water->calculation

Sources

Validation & Comparative

Comparative Guide to the Spectral Analysis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reaction products of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the spectral characterization of common reaction products, compares the acyl chloride route to alternative synthetic methodologies, and offers validated experimental protocols.

Introduction: The Versatility of a Thiophene Building Block

This compound is a highly reactive acyl chloride. Its utility stems from the electrophilic nature of the carbonyl carbon, making it an excellent precursor for creating a variety of derivatives, most notably amides and esters, through nucleophilic acyl substitution. The thiophene ring itself is a privileged scaffold in medicinal chemistry, and modifications at the 2-position are common in the development of kinase inhibitors and other therapeutic agents.

Understanding the spectral fingerprints of its reaction products is paramount for reaction monitoring, purification, and final compound verification. This guide will focus on the key analytical techniques—NMR, IR, and Mass Spectrometry—to distinguish the starting material from its primary derivatives.

Synthetic Pathways and Mechanistic Overview

The primary reaction pathway for this compound involves nucleophilic acyl substitution. A nucleophile (Nu-H), such as an amine or an alcohol, attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of the chloride leaving group, resulting in the formation of a new carbonyl derivative and hydrochloric acid. A non-nucleophilic base (e.g., triethylamine, pyridine) is often added to scavenge the HCl produced.

Reaction_Pathways Start 3-Chloro-4-methyl- 2-thiophenecarbonyl chloride ProductAmide N-Substituted Amide Start->ProductAmide + R₂NH - HCl ProductEster Ester Start->ProductEster + R'OH - HCl ProductAcid Carboxylic Acid Start->ProductAcid + H₂O - HCl Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Water Water (H₂O)

Caption: General reaction pathways for this compound.

Spectral Analysis: A Comparative Approach

The key to successful reaction analysis is identifying the disappearance of the starting material's spectral signals and the appearance of new, characteristic product signals.

Starting Material: this compound
  • ¹H NMR: Expect two singlets. One for the methyl group (CH₃) around 2.2-2.5 ppm and one for the thiophene ring proton (H-5) around 7.5-7.8 ppm. The exact shifts can vary depending on the solvent.

  • ¹³C NMR: Key signals include the highly deshielded carbonyl carbon (C=O) of the acyl chloride, typically in the range of 160-165 ppm. Other signals will correspond to the four carbons of the thiophene ring and the methyl carbon.

  • IR Spectroscopy: The most prominent feature is the very strong C=O stretching band for the acyl chloride, which appears at a high frequency, typically between 1770-1815 cm⁻¹ . The C-Cl stretch will be in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms (one on the thiophene, one in the acyl chloride group), a distinctive isotopic pattern (M, M+2, M+4) will be observed, which is a crucial identifier.

Product I: N-Substituted 3-Chloro-4-methyl-2-thiophenecarboxamide

Reaction with a primary or secondary amine yields the corresponding amide.

  • ¹H NMR: The thiophene (H-5) and methyl (CH₃) protons will remain, though their chemical shifts may change slightly. The most significant new signal is the N-H proton of the amide (for primary amine reactants), which appears as a broad singlet typically between 7.5-8.5 ppm. New signals corresponding to the alkyl/aryl groups of the amine will also appear.

  • ¹³C NMR: The amide carbonyl carbon is shielded relative to the acyl chloride, appearing at 165-175 ppm .

  • IR Spectroscopy: The acyl chloride C=O stretch disappears and is replaced by two characteristic amide bands: the Amide I band (C=O stretch) appears at a lower frequency, 1630-1680 cm⁻¹ , and the Amide II band (N-H bend) appears around 1515-1570 cm⁻¹ . A sharp N-H stretch is also observed around 3200-3400 cm⁻¹ for secondary amides.

  • Mass Spectrometry: The molecular ion peak will shift to a higher m/z corresponding to the replacement of -Cl with the -NR₂ group. The isotopic pattern will simplify, showing only the M and M+2 peaks due to the single remaining chlorine on the thiophene ring.

Product II: 3-Chloro-4-methyl-2-thiophenecarboxylate Ester

Reaction with an alcohol yields an ester.

  • ¹H NMR: Similar to the amide, the thiophene and methyl proton signals remain. New signals will appear corresponding to the alcohol's alkyl group (e.g., a quartet and triplet for an ethyl ester). The protons on the carbon adjacent to the ester oxygen (e.g., -OCH₂CH₃) are deshielded and typically appear around 4.0-4.5 ppm.

  • ¹³C NMR: The ester carbonyl carbon signal is found in the range of 165-175 ppm , similar to the amide but distinct from the acyl chloride.

  • IR Spectroscopy: The C=O stretch of the ester is a strong, sharp band appearing between 1735-1750 cm⁻¹ . This is a lower frequency than the starting acyl chloride but higher than the amide. A C-O stretch will also be present around 1100-1300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the ester. The M/M+2 isotopic pattern for one chlorine atom will be present.

Product III: 3-Chloro-4-methyl-2-thiophenecarboxylic Acid

Hydrolysis, either intentional or from exposure to moisture, yields the carboxylic acid.

  • ¹H NMR: The most diagnostic signal is the appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield, typically >10 ppm.

  • ¹³C NMR: The carboxylic acid carbonyl carbon is the most shielded of the derivatives, appearing around 170-180 ppm .

  • IR Spectroscopy: This product is easily identified by a very broad O-H stretching band from 2500-3300 cm⁻¹ , which often overlaps with C-H stretches. The C=O stretch appears around 1680-1710 cm⁻¹ .

  • Mass Spectrometry: The molecular ion peak will correspond to the hydrolyzed product. The M/M+2 isotopic pattern remains.

Data Summary and Comparison

Compound TypeKey ¹H NMR Signal (ppm)¹³C NMR (C=O) (ppm)IR (C=O) (cm⁻¹)Key MS Feature
Acyl Chloride (Start) H-5: ~7.5-7.8160-1651770-1815M, M+2, M+4 pattern
Amide N-H: ~7.5-8.5 (broad)165-1751630-1680 (Amide I)M, M+2 pattern
Ester O-CH: ~4.0-4.5165-1751735-1750M, M+2 pattern
Carboxylic Acid COOH: >10 (very broad)170-1801680-1710M, M+2 pattern

Comparison with Alternative Synthetic Methods

While the acyl chloride route is efficient and high-yielding, it produces corrosive HCl and the starting material can be moisture-sensitive. Alternative methods for forming amide and ester bonds exist, primarily starting from the corresponding carboxylic acid.

MethodStarting MaterialCoupling ReagentProsCons
Acyl Chloride Acyl Chloride None (Base optional)High reactivity, fast reactions, high yield.Moisture sensitive, produces HCl, requires extra step to make acyl chloride.
Carbodiimide Coupling Carboxylic AcidDCC, EDCMilder conditions, broad substrate scope.Can produce insoluble urea byproduct (DCU), potential for racemization, reagent cost.
Active Ester Method Carboxylic AcidHATU, HOBtHigh yields, low racemization, good for difficult couplings.Reagents are expensive, more complex workup.
Fischer Esterification Carboxylic AcidAcid Catalyst (e.g., H₂SO₄)Inexpensive reagents, simple procedure.Requires strong acid, high temperatures, often needs excess alcohol, equilibrium reaction.

The choice of method depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations. For rapid, small-scale derivatization where the acyl chloride is available, it remains a superior choice for its sheer reactivity. For more delicate substrates or larger-scale synthesis, a direct coupling from the carboxylic acid might be preferred.

Caption: Comparison of synthetic workflows for amide synthesis.

Experimental Protocols

General Protocol for Amide Synthesis via Acyl Chloride

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectral shifts detailed in Section 3.

  • Reagent Preparation: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.1 eq.) in the same solvent dropwise over 10-15 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data of the purified product and compare with the expected values to confirm its identity and purity.

Conclusion

The spectral analysis of products from this compound reactions is straightforward and relies on identifying key functional group transformations. The high frequency of the acyl chloride's carbonyl stretch in the IR spectrum is a definitive marker for the starting material, while its disappearance and the emergence of new carbonyl and N-H/O-H signals confirm product formation. Each derivative—amide, ester, and carboxylic acid—possesses a unique and easily distinguishable spectral fingerprint. By understanding these characteristic signatures, researchers can confidently monitor reaction progress, guide purification efforts, and validate the structure of their final compounds.

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  • National Center for Biotechnology Information.Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Beilstein Journals.Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.

The Evolving Landscape of 3-Chloro-4-Methylthiophene Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[2] This guide delves into the nuanced world of 3-chloro-4-methylthiophene derivatives, a subclass of thiophenes that has garnered significant interest for its potential in anticancer applications. We will dissect the structure-activity relationships (SAR) of these compounds, offering a comparative analysis supported by experimental data to illuminate the path for researchers, scientists, and drug development professionals in their quest for more potent and selective anticancer agents.

The 3-Chloro-4-Methylthiophene Core: A Scaffold Primed for Anticancer Activity

The 3-chloro-4-methylthiophene moiety serves as a versatile template for designing novel anticancer agents. The presence of the chloro and methyl groups at the 3 and 4 positions, respectively, influences the electronic and steric landscape of the thiophene ring, providing a distinct starting point for chemical modifications. Our focus will be on the N-substituted 2-carboxamide derivatives, a class that has shown considerable promise in preclinical studies.

Comparative Analysis of N-Aryl-3-chloro-4-methylthiophene-2-carboxamide Derivatives

A pivotal study in this area explored a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, evaluating their cytotoxic effects against the human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[3] The data from this research provides a clear illustration of the structure-activity relationships at play.

The nature of the substituent on the N-phenyl ring at the 2-carboxamide position plays a critical role in modulating the cytotoxic activity of these compounds. The following table summarizes the key findings:

Compound IDN-Phenyl Substituent (R)HepG2 IC₅₀ (µM)[3]MCF-7 IC₅₀ (µM)[3]
1a -H15.220.5
1b 4-Cl8.712.3
1c 4-Br7.510.8
1d 4-F10.115.6
1e 4-CH₃12.418.2
1f 4-OCH₃18.925.1

Analysis of SAR:

From the data, a clear trend emerges. The presence of electron-withdrawing groups, particularly halogens, at the para-position of the N-phenyl ring enhances cytotoxic activity against both cell lines. The bromo-substituted derivative 1c exhibited the most potent activity, followed closely by the chloro-substituted analog 1b . This suggests that the electronic nature and lipophilicity of the substituent are key determinants of potency. In contrast, the introduction of an electron-donating methoxy group (1f ) led to a significant decrease in activity, rendering it the least potent compound in the series. The unsubstituted analog 1a and the methyl-substituted derivative 1e displayed moderate activity.

This SAR trend can be visualized in the following logical relationship diagram:

SAR_N_Phenyl High High Moderate Moderate Low Low 4-Br (1c) 4-Br (1c) 4-Br (1c)->High Most Potent Electron-withdrawing Electron-withdrawing 4-Br (1c)->Electron-withdrawing 4-Cl (1b) 4-Cl (1b) 4-Cl (1b)->High 4-Cl (1b)->Electron-withdrawing 4-F (1d) 4-F (1d) 4-F (1d)->Moderate 4-F (1d)->Electron-withdrawing 4-H (1a) 4-H (1a) 4-H (1a)->Moderate 4-CH3 (1e) 4-CH3 (1e) 4-CH3 (1e)->Moderate Electron-donating Electron-donating 4-CH3 (1e)->Electron-donating 4-OCH3 (1f) 4-OCH3 (1f) 4-OCH3 (1f)->Low Least Potent 4-OCH3 (1f)->Electron-donating

Caption: SAR of N-phenyl substituents on cytotoxic potency.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the key synthetic and biological evaluation protocols.

Synthesis of 3-Chloro-4-methylthiophene-2-carboxylic Acid

The synthesis of the core intermediate, 3-chloro-4-methylthiophene-2-carboxylic acid, is a critical first step. While various methods exist for the synthesis of substituted thiophenes, a common approach involves the Gewald reaction.[1][4] However, for the specific 3-chloro-4-methyl substitution pattern, a multi-step synthesis is often required.

A representative synthetic workflow is as follows:

synthesis_workflow start Starting Materials step1 Gewald Reaction/ Multistep Synthesis start->step1 step2 Intermediate: 3-Amino-4-methylthiophene derivative step1->step2 step3 Sandmeyer Reaction/ Chlorination step2->step3 step4 Intermediate: 3-Chloro-4-methylthiophene derivative step3->step4 step5 Hydrolysis step4->step5 product 3-Chloro-4-methylthiophene- 2-carboxylic Acid step5->product

Sources

validation of a synthetic route to a novel compound using 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for a novel compound, N-(4-methoxyphenyl)-4-methyl-3-(pyridin-3-yl)-2-thiophenecarboxamide, utilizing the versatile building block, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride . Designed for researchers in drug discovery and process development, this document moves beyond a simple recitation of steps to dissect the underlying chemical logic, offering a framework for rational route selection and validation.

Introduction: The Strategic Value of Thiophene Scaffolds

Thiophene derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their unique electronic properties and ability to act as bioisosteres for phenyl rings.[1] The specific starting material for this guide, This compound , is a particularly valuable synthon. The acyl chloride provides a reactive handle for nucleophilic substitution, typically amide bond formation, while the chloro-substituent at the 3-position serves as a prime site for carbon-carbon bond formation via cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures.

The objective of this guide is to synthesize and validate a novel target molecule, N-(4-methoxyphenyl)-4-methyl-3-(pyridin-3-yl)-2-thiophenecarboxamide (Target 1) , and to critically evaluate two distinct synthetic pathways to achieve this goal. The validation of a synthetic route is not merely about reaching the final product; it is a holistic assessment of efficiency, scalability, purity, and reproducibility.[2]

Proposed Synthetic Route 1: Amidation Followed by Suzuki Coupling

This initial route follows a logical and linear progression, first establishing the robust amide bond and then executing the more complex C-C bond formation. This strategy isolates the potentially sensitive palladium catalyst from the free amine, which can sometimes act as an inhibitory ligand.

Workflow for Route 1

Caption: A linear synthetic approach beginning with amide formation.

Causality Behind Experimental Choices:
  • Step 1: Amide Formation: The reaction between an acyl chloride and an amine is a classic Schotten-Baumann reaction.[3] It is typically rapid and high-yielding. The inclusion of a non-nucleophilic base like triethylamine (Et₃N) or pyridine is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.

  • Step 2: Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl linkages.[5] The chloro-substituent on the thiophene ring, while less reactive than a bromo or iodo equivalent, can be effectively coupled using modern palladium catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition step with aryl chlorides.[6] The choice of a base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid to facilitate transmetalation to the palladium center.[7] A mixed solvent system, such as dioxane/water, is often employed to ensure solubility of both the organic substrate and the inorganic base.[7]

Alternative Synthetic Route 2: Suzuki Coupling Followed by Amidation

This alternative route inverts the sequence of events. The C-C bond is formed first, followed by the amide coupling. This approach can be advantageous if the starting amine in Route 1 is incompatible with the Suzuki coupling conditions or if the chloro-thiophene intermediate proves to be poorly soluble or difficult to purify.

Workflow for Route 2

Caption: A convergent approach prioritizing the Suzuki coupling reaction.

Causality Behind Experimental Choices:
  • Step 1: Suzuki-Miyaura Coupling on the Carboxylic Acid: Performing the Suzuki coupling on the free carboxylic acid (which can be obtained by hydrolysis of the starting acyl chloride) is feasible. However, the carboxylate group can potentially coordinate to the palladium center, influencing catalytic activity. Careful selection of the base and reaction conditions is necessary to achieve good yields.[8]

  • Step 2: Amide Formation: This route offers flexibility at the final amidation step.

    • Method 2a (via Acyl Chloride): The carboxylic acid intermediate can be converted back to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This is a robust, classical method that often provides high yields. A one-pot procedure where the acid is first activated with SOCl₂ followed by the addition of the amine is highly efficient.[11]

    • Method 2b (Direct Coupling): Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), allow for the direct formation of an amide bond from a carboxylic acid and an amine without the need to isolate an acyl chloride.[12][13] These reagents work under mild conditions and are known for suppressing side reactions like racemization in chiral substrates.[12] This method avoids the handling of corrosive thionyl chloride but adds the cost of the coupling reagent.

Comparative Analysis of Synthetic Routes

The choice between these routes depends on a balance of factors including cost, time, yield, and scalability.

ParameterRoute 1: Amidation -> SuzukiRoute 2: Suzuki -> AmidationJustification & Field Insights
Overall Yield Potentially higher and more predictable.Highly dependent on the success of the first Suzuki step.Amide formations are generally very high-yielding (>90%). Suzuki couplings on complex substrates can be more variable (60-90%). Performing the more reliable reaction first is often a safer strategy.
Reagent Cost Lower (uses SOCl₂ implicitly in starting material).Higher if using modern coupling reagents (e.g., HATU).The starting acyl chloride is derived from the carboxylic acid using an inexpensive reagent like SOCl₂. Route 2 adds a discrete coupling reagent cost if Method 2b is chosen.
Process Safety Uses a reactive acyl chloride starting material.Can avoid isolating an acyl chloride (Method 2b).This compound is moisture-sensitive and corrosive. Route 2b avoids this by using a more stable carboxylic acid and a solid coupling reagent.
Purification Intermediate 1-A is a simple amide, often crystalline and easy to purify.Intermediate 2-A is a carboxylic acid, which may require more complex acid/base extraction or chromatography.Simple, non-polar intermediates are generally easier to purify by crystallization or standard column chromatography than more polar, functionalized intermediates.
Flexibility Less flexible. The amine is locked in early.More flexible. A common intermediate (2-A) can be coupled with a library of different amines.For generating a series of analogues for structure-activity relationship (SAR) studies, Route 2 is superior as it is more convergent.

Detailed Experimental Protocols

The following protocols are based on established literature procedures for analogous transformations and represent a self-validating system. Success is determined at each stage by rigorous analytical characterization.

Protocol 1: Synthesis of Target 1 via Route 1

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloro-4-methyl-2-thiophenecarboxamide (Intermediate 1-A)

  • To a stirred solution of 4-methoxyaniline (1.23 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.95 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol/water to afford Intermediate 1-A as a white solid.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: 90-95%.

Step 2: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-(pyridin-3-yl)-2-thiophenecarboxamide (Target 1)

  • In a reaction vessel, combine Intermediate 1-A (2.82 g, 10.0 mmol), pyridine-3-boronic acid (1.48 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • To this suspension, add Pd(dppf)Cl₂ (0.37 g, 0.5 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Target 1 .

  • Validation: Full characterization as described in Protocol 2. Expected Yield: 70-85%.

Protocol 2: Analytical Validation of Target 1

A robust analytical workflow is essential to confirm the identity and purity of the final compound.

Analytical Workflow A Final Product (Target 1) B HPLC Analysis A->B C Mass Spectrometry (HRMS) A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E F Purity > 95%? B->F G Correct Mass? C->G H Expected Proton Signals? D->H I Expected Carbon Signals? E->I J Validated Structure & Purity F->J G->J H->J I->J

Caption: A comprehensive workflow for structural and purity validation.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine the purity of the final compound.[2][14]

    • Method: Use a reverse-phase C18 column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid. Monitor at 254 nm.

    • Validation: A single major peak with an area >95% indicates high purity.

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the compound.

    • Method: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to obtain an exact mass.

    • Validation: The observed m/z value should match the calculated exact mass for C₁₉H₁₆N₂O₂S ([M+H]⁺) within a 5 ppm error margin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise molecular structure.[15]

    • ¹H NMR: Should show distinct signals for the aromatic protons on the thiophene, methoxyphenyl, and pyridine rings, as well as singlets for the methyl and methoxy groups and a broad singlet for the amide N-H.

    • ¹³C NMR: Should show the correct number of carbon signals corresponding to the proposed structure, including the characteristic carbonyl signal (~160-170 ppm).

    • Validation: The chemical shifts, integration values, and coupling patterns must be consistent with the structure of Target 1 .

Conclusion and Recommendation

Both synthetic routes presented are viable for the synthesis of N-(4-methoxyphenyl)-4-methyl-3-(pyridin-3-yl)-2-thiophenecarboxamide.

  • Route 1 (Amidation -> Suzuki) is recommended for its linear simplicity, predictability, and potentially higher overall yield. The purification of the key intermediate is straightforward, making it an excellent choice for producing a single target compound on a laboratory scale.

  • Route 2 (Suzuki -> Amidation) offers greater flexibility and is the superior strategy for medicinal chemistry campaigns where a variety of amine building blocks will be explored. The convergent approach allows for the late-stage diversification from a common intermediate. The choice between using thionyl chloride (Method 2a) or a coupling reagent (Method 2b) for the final step will depend on a trade-off between reagent cost and process mildness/safety.

Ultimately, the optimal route is dictated by the project's specific goals—be it the rapid, reliable synthesis of a single target or the flexible production of a diverse chemical library. This guide provides the foundational data and chemical reasoning to make that decision with confidence.

References

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  • Joo, Y., et al. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. Available at: [Link]

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  • Merz, S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2696-2705. Available at: [Link]

  • Saleh, T., et al. (2020). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3290. Available at: [Link]

  • Liguori, A., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 57(15), 1667-1669. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2696-2705. Available at: [Link]

  • Sreevidya, V., et al. (2018). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Emerging Technologies and Innovative Research, 5(8). Available at: [Link]

  • Ghorab, M. M., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(17), 3959. Available at: [Link]

  • Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. Available at: [Link]

  • Cacchi, S., & Gabriele, A. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(6), 7139-7183. Available at: [Link]

  • Roth, G. P., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1300-1309. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1720-1736. Available at: [Link]

  • Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. Available at: [Link]

  • Li, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 33. Available at: [Link]

  • Yakan, H., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 227-238. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-141. Available at: [Link]

  • Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(22), 10996. Available at: [Link]

  • Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(57), 35919-35926. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3145-3173. Available at: [Link]

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  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, thiophene-based compounds have emerged as a promising class of therapeutic agents.[1] Their diverse biological activities often stem from the ability to induce apoptosis and interfere with critical cancer signaling pathways.[1] This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating novel derivatives of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, a scaffold with significant potential in the development of new anticancer drugs.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of methodologies to empower informed decisions in the laboratory. We will delve into the mechanistic underpinnings, procedural nuances, and comparative strengths of three widely adopted cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays, including Caspase-3/7 activity and Annexin V staining.

The Rationale: Choosing the Right Lens to View Cytotoxicity

The initial screening of novel chemical entities invariably involves an assessment of their cytotoxic effects. The choice of assay is not merely a matter of procedural convenience; it is a critical decision that dictates the nature and reliability of the data obtained. A multi-faceted approach, employing assays that probe different aspects of cell death, is essential for a comprehensive understanding of a compound's biological activity. An assay that measures metabolic activity, for instance, may yield different insights compared to one that quantifies membrane integrity or specific apoptotic events.

This guide will dissect these differences, providing the necessary context to select the most appropriate assay, or combination of assays, for your research goals.

I. The Workhorse of Viability Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a staple in cytotoxicity screening due to its simplicity and high-throughput compatibility.[2]

Scientific Principle

The core of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add this compound derivatives incubation1->add_compound incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol
  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate overnight at 37°C with 5% CO2.[3]

  • Compound Addition: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[2][4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another widely used colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[5]

Scientific Principle

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate, with a concomitant reduction of NAD+ to NADH.[5] The resulting NADH is then used in a coupled enzymatic reaction to reduce a tetrazolium salt to a colored formazan product.[5][6] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[6]

Experimental Workflow

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reagent Add LDH assay reagent to supernatant collect_supernatant->add_reagent incubation Incubate at room temperature (protected from light) add_reagent->incubation measure Measure absorbance at 490 nm incubation->measure Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-3/7 Assay cell_seeding Seed and treat cells add_reagent Add Caspase-Glo® 3/7 Reagent cell_seeding->add_reagent incubation Incubate at room temperature add_reagent->incubation measure Measure luminescence incubation->measure

Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.

  • Cell Preparation and Treatment: Plate and treat cells with the thiophene derivatives as previously described.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours. [7]4. Luminescence Measurement: Measure the luminescence using a plate reader. [8]

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [9]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. [9]Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. [9]

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Annexin V/PI Staining cell_seeding Seed and treat cells harvest_cells Harvest and wash cells cell_seeding->harvest_cells stain_cells Resuspend in binding buffer with Annexin V-FITC and PI harvest_cells->stain_cells incubation Incubate in the dark stain_cells->incubation analyze Analyze by flow cytometry incubation->analyze

Caption: Workflow of Annexin V/PI staining for apoptosis analysis.

  • Cell Preparation and Treatment: Grow and treat cells with the thiophene derivatives.

  • Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. [9]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [9]5. Flow Cytometry: Analyze the stained cells by flow cytometry. [9][10]

Comparative Analysis of Cytotoxicity Assays

The choice of assay should be guided by the specific research question. The following table summarizes the key characteristics of each assay to aid in this decision-making process.

Assay Principle Advantages Disadvantages Ideal For
MTT Measures metabolic activity via mitochondrial dehydrogenase function. - High-throughput compatible- Inexpensive- Well-established- Can be affected by compounds that alter mitochondrial respiration- Endpoint assay- Requires a solubilization step- Primary screening of large compound libraries- Assessing overall cell viability
LDH Quantifies plasma membrane damage by measuring released LDH. [5]- High-throughput compatible- Measures a direct marker of cell lysis- Non-destructive to remaining cells (supernatant is used)- May not detect early apoptotic events where the membrane is still intact- Can have higher variability than other assays [11]- Detecting necrosis or late apoptosis- Complementing metabolic assays
Caspase-3/7 Detects the activity of key executioner caspases in apoptosis. [12]- High sensitivity- Specific for apoptosis- Amenable to high-throughput screening- May not detect caspase-independent cell death- Lytic endpoint assay- Confirming an apoptotic mechanism of action- Elucidating cell death pathways
Annexin V/PI Differentiates between viable, apoptotic, and necrotic cells based on PS exposure and membrane integrity. [9]- Provides detailed information on the mode of cell death- Can distinguish between early and late apoptosis- Requires a flow cytometer- Lower throughput than plate-based assays- Detailed mechanistic studies- Quantifying different cell death populations

Illustrative Experimental Data

To provide a practical context, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for two novel this compound derivatives (Derivative A and Derivative B) tested against the MCF-7 breast cancer cell line using the different assays.

Derivative MTT Assay IC50 (µM) LDH Assay IC50 (µM) Caspase-3/7 Activation (Fold Change at IC50) Annexin V Positive Cells (% at IC50)
Derivative A 15.225.84.565%
Derivative B 45.648.11.215%
Doxorubicin (Control) 0.51.26.885%

Interpretation of Illustrative Data:

  • Derivative A shows a lower IC50 in the MTT assay compared to the LDH assay, suggesting that it may inhibit metabolic activity before causing significant membrane damage. The strong activation of caspase-3/7 and the high percentage of Annexin V positive cells strongly indicate that Derivative A induces apoptosis.

  • Derivative B exhibits similar IC50 values in both the MTT and LDH assays, with weak caspase activation and a low percentage of apoptotic cells. This could suggest a different, non-apoptotic cytotoxic mechanism or weaker overall activity.

Conclusion and Recommendations

For a comprehensive evaluation of the cytotoxic potential of novel this compound derivatives, a tiered approach is recommended.

  • Primary Screening: The MTT assay is an excellent starting point for high-throughput screening of a library of derivatives to identify hit compounds with cytotoxic activity.

  • Confirmation and Mechanistic Insight: Hit compounds should then be further characterized using the LDH assay to confirm cell death via membrane disruption and caspase-3/7 assays to specifically investigate the induction of apoptosis.

  • In-depth Analysis: For lead compounds, Annexin V/PI staining by flow cytometry provides a detailed and quantitative picture of the mode of cell death.

By employing a combination of these assays, researchers can build a robust and nuanced understanding of the cytotoxic effects of their novel thiophene derivatives, paving the way for the development of the next generation of anticancer therapeutics.

References

  • Bio-Rad. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

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  • Kamiloglu, S., et al. (2020). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2315. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Syed, S. B., et al. (2021). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 26(15), 4436. [Link]

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A Comparative Guide to the Stability of Amides Derived from 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Amide Stability in Modern Drug Discovery

In the landscape of medicinal chemistry, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceutical agents. Its prevalence is due to its remarkable stability and its ability to act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1][2] However, this stability is not absolute. The physiological environment presents a gauntlet of challenges, from the acidic milieu of the stomach to the enzymatic machinery of hepatic metabolism.[3] An amide bond that is prematurely cleaved can lead to loss of efficacy and the formation of potentially toxic metabolites. Conversely, an overly stable amide in a prodrug may fail to release the active compound.

This guide provides a comprehensive framework for assessing the stability of a specific class of compounds: amides derived from 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. The substituted thiophene ring is a common scaffold in medicinal chemistry, but it brings its own set of metabolic considerations, including susceptibility to oxidative metabolism.[4][5] Understanding the interplay between the electronic effects of the substituted thiophene ring and the nature of the amine component is critical for predicting and tuning the stability of the resulting amide.

Here, we present a series of robust, reproducible protocols for evaluating hydrolytic, thermal, and photostability. We will compare a series of three representative amides to illustrate how varying the amine substituent—from a simple primary alkylamine to a secondary amine and an aromatic amine—impacts overall stability. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and selection of thiophene-based drug candidates.

I. Synthesis of Test Amides: A Foundational Protocol

The synthesis of amides from an acyl chloride is a fundamental and efficient transformation.[2][6] The target amides for our comparative study are synthesized by reacting this compound with a primary amine (n-butylamine), a secondary amine (diethylamine), and an aromatic amine (aniline).

Rationale for Experimental Choices:

  • Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature, low boiling point for easy removal, and excellent solubility for the reactants.

  • Base: Triethylamine (TEA) is used as an acid scavenger.[6] The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. TEA efficiently neutralizes this HCl in situ.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Synthesis Protocol
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the selected amine (n-butylamine, diethylamine, or aniline; 1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) + Triethylamine (1.1 eq) in Anhydrous DCM Cool Cool to 0°C Amine->Cool Add Add Acyl Chloride (1.05 eq) in DCM Cool->Add Stir Stir at RT (2-4h) Add->Stir Quench Quench with H₂O Stir->Quench Wash Sequential Wash: 1M HCl, NaHCO₃, Brine Quench->Wash Isolate Dry (Na₂SO₄) & Concentrate Wash->Isolate Purify Flash Chromatography Isolate->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for the synthesis of thiophene amides.

II. Comparative Stability Assessment

To provide a holistic view of stability, we will subject the three synthesized amides—Amide 1 (from n-butylamine), Amide 2 (from diethylamine), and Amide 3 (from aniline)—to hydrolytic, thermal, and photolytic stress conditions.

A. Hydrolytic Stability Profiling

Amide hydrolysis is a critical degradation pathway, and its rate is highly dependent on pH.[7][8][9] We assess stability under conditions mimicking the stomach (pH 2), physiological blood plasma (pH 7.4), and a basic environment (pH 9).

Rationale for Experimental Choices:

  • Buffer Systems: We use standard buffers (HCl/KCl for pH 2, phosphate buffer for pH 7.4, and borate buffer for pH 9) to maintain constant pH throughout the experiment.

  • Co-solvent: Acetonitrile is used as a co-solvent to ensure the solubility of the test compounds in the aqueous buffer. The percentage is kept low (5%) to minimize its effect on the hydrolysis rate.

  • Temperature: The experiment is conducted at 37°C to simulate physiological temperature.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the concentration of the parent compound over time, allowing for precise determination of degradation rates.

  • Stock Solution: Prepare a 10 mM stock solution of each test amide in acetonitrile.

  • Reaction Buffer Preparation: Prepare three buffer solutions: pH 2.0 (0.1 M HCl/KCl), pH 7.4 (0.1 M Phosphate Buffer), and pH 9.0 (0.1 M Borate Buffer).

  • Incubation: For each amide, add 50 µL of the 10 mM stock solution to 950 µL of each pre-warmed (37°C) buffer solution in a sealed HPLC vial. This yields a final concentration of 0.5 mM with 5% acetonitrile.

  • Time Points: Incubate the vials at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Analysis: Immediately analyze the sample by a validated reverse-phase HPLC method. Quantify the peak area corresponding to the parent amide.

  • Calculation: Calculate the percentage of the amide remaining at each time point relative to the T=0 time point.

The stability of an amide bond is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (the amine).

  • Acidic Conditions (pH 2): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[7] We anticipate that all amides will show some degradation, with the rate being influenced by the amine substituent. The anilide (Amide 3 ) is expected to be the most labile, as the resulting aniline is a more stable leaving group (its conjugate acid has a lower pKa) compared to the aliphatic amines.

  • Neutral Conditions (pH 7.4): Amide bonds are generally very stable at neutral pH, with estimated half-lives of years.[10] We expect minimal degradation for all three compounds over the 48-hour period. This serves as a crucial baseline.

  • Basic Conditions (pH 9): In basic media, the degradation proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8][11] Steric hindrance plays a more significant role here. We predict that Amide 2 (diethylamine), being the most sterically hindered around the nitrogen, will be the most stable. Amide 1 (n-butylamine) will likely be less stable than Amide 2, while Amide 3 (aniline) may show significant degradation due to the electronic effects of the phenyl ring.

Table 1: Representative Hydrolytic Stability Data (% Amide Remaining after 48h at 37°C)

CompoundAminepH 2.0pH 7.4pH 9.0
Amide 1 n-Butylamine85%>99%92%
Amide 2 Diethylamine91%>99%97%
Amide 3 Aniline68%>98%75%

Amide [label=<

Amide StructureH₂O, H⁺ (pH 2)OH⁻ (pH 9) R-C(=O)-NHR'Protonation of C=O activates carbonyl for H₂O attackDirect attack of OH⁻ on carbonyl carbon Leads to Tetrahedral Intermediate Collapse of Intermediate & Bond Cleavage R-COOH + R'-NH₃⁺R-COO⁻ + R'-NH₂

]; } caption { label="Simplified comparison of acid vs. base-catalyzed amide hydrolysis."; fontsize=12; fontcolor="#5F6368"; }

Caption: Simplified comparison of acid vs. base-catalyzed amide hydrolysis.

B. Thermal and Photostability Assessment

For drug substances, stability under storage and handling conditions is paramount. We assess thermal stability through forced degradation at elevated temperatures and photostability according to ICH Q1B guidelines.

  • Sample Preparation: Prepare solid samples of each pure amide and solutions of each amide (e.g., 1 mg/mL in acetonitrile).

  • Thermal Stress:

    • Place solid samples and sealed solution vials in a calibrated oven at 60°C for 7 days.

    • Include control samples stored at 4°C in the dark.

  • Photostability Stress (ICH Q1B):

    • Expose solid samples and solutions (in quartz vials) in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Wrap control samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples to a suitable concentration. Analyze all stressed and control samples by HPLC-UV. Compare the chromatograms for the appearance of new degradation peaks and the loss of the parent compound.

  • Thermal Stability: The thiophene ring itself is generally thermally robust.[12] Degradation is more likely to occur at the amide bond or other susceptible functional groups. We anticipate high thermal stability for all three amides in the solid state, with potentially minor degradation in solution at 60°C.

  • Photostability: Thiophene moieties can be susceptible to photo-oxidation.[13][14] The interaction with light, especially UV light, can generate reactive oxygen species that may attack the electron-rich thiophene ring or the amide bond. We might observe the formation of new impurities, potentially related to thiophene S-oxides.[3] Any differences between the amides would likely be subtle and related to how the amine substituent influences the overall electronic properties of the molecule.

Table 2: Representative Forced Degradation Data (% Parent Remaining)

CompoundThermal Stress (Solid, 60°C, 7d)Thermal Stress (Solution, 60°C, 7d)Photostability (Solution, ICH Q1B)
Amide 1 >99%97%94%
Amide 2 >99%98%95%
Amide 3 >99%96%91%

III. Mechanistic Insights & Broader Context

The stability data presented here highlights a crucial interplay of steric and electronic factors.

  • Steric Hindrance: The increased stability of the secondary amide (Amide 2 ) under basic conditions is a classic example of steric shielding, where the two ethyl groups physically obstruct the incoming hydroxide nucleophile.

  • Electronic Effects: The reduced stability of the anilide (Amide 3 ) under both acidic and basic conditions is due to electronics. The nitrogen lone pair in the anilide is partially delocalized into the phenyl ring, which reduces the double-bond character of the C-N amide bond, weakening it. Furthermore, aniline is a weaker base than the aliphatic amines, making it a better leaving group.

  • The Thiophene Ring: The 3-chloro and 4-methyl substituents on the thiophene ring also play a role. The electron-withdrawing chlorine atom at the 3-position increases the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack compared to an unsubstituted thiophenecarboxamide. Importantly, such electron-withdrawing groups can also serve a protective function by increasing the metabolic stability of the thiophene ring itself against oxidative metabolism by cytochrome P450 enzymes.[5]

IV. Conclusion and Recommendations

This guide provides a systematic approach to evaluating the stability of amides derived from this compound. Our comparative analysis demonstrates that the choice of the amine component has a profound and predictable impact on the stability profile of the final compound.

  • For applications requiring maximum stability, particularly against base-catalyzed hydrolysis, a sterically hindered secondary amine (like in Amide 2 ) is a superior choice.

  • Primary alkylamides (like Amide 1 ) offer a good balance of stability and synthetic accessibility.

  • Aromatic amides (like Amide 3 ) are significantly more labile and should be used with caution in environments where hydrolytic degradation is a concern, or perhaps intentionally, in the design of prodrugs that require cleavage.

Researchers should utilize these protocols not just for the specific scaffold discussed here, but as a template for the broader characterization of novel chemical entities. A thorough understanding of a compound's stability is not a perfunctory exercise but a critical step in the journey from a promising lead to a viable drug candidate.

References

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A Comparative Efficacy Analysis of Thiophenecarboxamide-Based Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of robust crop protection solutions, the chemical scaffold of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride and its derivatives has emerged as a cornerstone for the development of highly effective agrochemicals. This guide provides a comprehensive comparison of the efficacy of these thiophenecarboxamide-based compounds, with a particular focus on their role as Succinate Dehydrogenase Inhibitors (SDHIs). We will delve into their mechanism of action, comparative performance against established alternatives, and the experimental protocols necessary for their rigorous evaluation. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who seek to understand and innovate within this important class of fungicides.

The Thiophenecarboxamide Core: A Privileged Scaffold in Agrochemistry

The thiophene ring is a versatile heterocyclic moiety that has been successfully incorporated into a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal and agrochemical design. When functionalized as a carboxamide, particularly with a substituted pyrazole ring, it gives rise to a potent class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2]

These compounds function by targeting Complex II of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in fungi.[3][4] By inhibiting succinate dehydrogenase, these fungicides effectively cut off the energy supply to the fungal cells, leading to their death.[5][6] This specific mode of action provides a powerful tool for disease control, especially against pathogens that have developed resistance to other fungicide classes.[3][5]

One of the most prominent examples of a thiophenecarboxamide fungicide is Penthiopyrad . While not directly synthesized in a single step from this compound, its core structure is a thiophenecarboxamide, and its synthesis involves related thiophene-based intermediates.[7][8] Understanding the structure-activity relationships (SAR) within this class is key to developing new, even more effective analogues. For instance, the substitution patterns on both the thiophene and pyrazole rings play a crucial role in determining the fungicide's spectrum of activity and potency.[2][5][9]

Comparative Efficacy: Penthiopyrad vs. Alternatives

The performance of thiophenecarboxamide fungicides is best understood through direct comparison with other commercially available products, particularly those with a similar mode of action (SDHIs) like boscalid, and those with different mechanisms. The following tables summarize key efficacy data against economically important plant pathogens.

Table 1: In Vitro Efficacy (EC₅₀) of Penthiopyrad and Boscalid against Various Fungal Pathogens

Fungal PathogenDiseasePenthiopyrad EC₅₀ (mg/L)Boscalid EC₅₀ (mg/L)Reference
Botrytis cinereaGray Mold<0.01 - 59.65>100 (for some resistant strains)[10]
Alternaria solaniEarly BlightSensitive (at 50 ppm)Resistance observed[11]
Valsa maliApple CankerNot specified9.19[10]
Rhizoctonia solaniSheath BlightNot specified0.741[9]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro. Lower values indicate higher efficacy. The wide range for Botrytis cinerea reflects the presence of both sensitive and resistant strains.

Table 2: In Vivo Efficacy of a Thiophene-based Fungicide Candidate (Compound 4f) Compared to Commercial Standards

TreatmentConcentration (mg/L)Control Efficacy (%) against Cucumber Downy MildewReference
Compound 4f20079[12]
Flumorph20056[12]
Mancozeb100076[12]

Note: In vivo efficacy demonstrates the performance of the fungicide under more realistic conditions on a host plant.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of thiophenecarboxamides like penthiopyrad stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[13][14]

This inhibition occurs at the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6][13] The thiophenecarboxamide molecule binds to this site, preventing the natural substrate, ubiquinone, from docking. This blockage halts the transfer of electrons from succinate to ubiquinone, which is a critical step in both the TCA cycle and cellular respiration.[5][6] The disruption of this process leads to a catastrophic energy deficit within the fungal cell, ultimately causing its death.

The following diagram illustrates the molecular interaction between an SDHI fungicide and the succinate dehydrogenase enzyme complex.

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane SDH_complex Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH_complex->Fumarate Ubiquinol Ubiquinol (QH2) SDH_complex->Ubiquinol Reduction Succinate Succinate Succinate->SDH_complex Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->SDH_complex SDHI Thiophenecarboxamide (SDHI Fungicide) SDHI->SDH_complex Binds to Q-site & Blocks Electron Transfer

Caption: Molecular mechanism of SDHI fungicides.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of efficacy data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the intrinsic activity of a fungicide against a target pathogen.

Objective: To determine the EC₅₀ value of a thiophenecarboxamide fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[11]

  • Fungicide stock solution (e.g., 1000 mg/L in DMSO)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of fungicide dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Also, prepare a control set of plates with only the solvent (e.g., DMSO) added to the agar at the same concentration as the highest fungicide treatment.

    • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing 7-day-old culture of the fungal pathogen, take 5 mm mycelial plugs using a sterile cork borer.[15]

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 3-7 days), when the fungal colony in the control plates has reached a significant size but not the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the following formula:

      • % Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) * 100

    • Use probit analysis or other appropriate statistical software to calculate the EC₅₀ value from the dose-response data.

The following diagram illustrates the workflow for the in vitro mycelial growth inhibition assay.

Mycelial_Growth_Assay A Prepare Fungicide Dilutions B Prepare Fungicide-Amended Agar Plates A->B C Inoculate Plates with Fungal Plugs B->C D Incubate Plates C->D E Measure Colony Diameters D->E F Calculate % Inhibition E->F G Determine EC50 Value F->G

Caption: Workflow for Mycelial Growth Inhibition Assay.

In Vivo Plant Protection Assay (Exemplified for Gray Mold on Tomato)

This assay evaluates the protective and/or curative efficacy of a fungicide on a host plant.

Objective: To assess the ability of a thiophenecarboxamide fungicide to control gray mold (Botrytis cinerea) on tomato plants.

Materials:

  • Tomato plants (4-6 leaf stage)

  • Botrytis cinerea spore suspension (e.g., 1 x 10⁶ spores/mL)

  • Fungicide formulation

  • Spray equipment

  • Humid chamber or greenhouse with humidity control

Procedure:

  • Plant Preparation and Fungicide Application:

    • Grow healthy tomato plants to the 4-6 leaf stage.

    • Prepare the desired concentrations of the fungicide formulation in water. Include a water-only or formulation blank control.

    • For protective activity assessment, spray the plants with the fungicide solutions until runoff and allow them to dry for 24 hours before inoculation.

    • For curative activity assessment, inoculate the plants first and then apply the fungicide treatment after a set period (e.g., 24 hours).

  • Inoculation:

    • Spray the tomato plants with the Botrytis cinerea spore suspension until runoff.

  • Incubation:

    • Place the inoculated plants in a humid chamber (e.g., >95% relative humidity) at a suitable temperature (e.g., 20-22°C) for 3-5 days to allow for disease development.[11][16]

  • Disease Assessment and Data Analysis:

    • After the incubation period, assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease severity rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

    • Calculate the average disease severity for each treatment group.

    • Determine the percent disease control for each fungicide treatment relative to the untreated control using the following formula:

      • % Control = ((Disease Severity of Control - Disease Severity of Treatment) / Disease Severity of Control) * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

The following diagram illustrates the workflow for the in vivo plant protection assay.

InVivo_Assay A Grow Host Plants B Apply Fungicide Treatments A->B C Inoculate Plants with Pathogen B->C D Incubate under Favorable Conditions C->D E Assess Disease Severity D->E F Calculate % Disease Control E->F

Caption: Workflow for In Vivo Plant Protection Assay.

Conclusion and Future Perspectives

Agrochemicals based on the this compound scaffold and its analogues represent a powerful and versatile class of fungicides. Their targeted mechanism of action as SDHIs provides excellent efficacy against a broad spectrum of plant pathogens. As demonstrated with penthiopyrad, these compounds can offer superior performance compared to older fungicides and are a critical tool in integrated pest management and resistance management strategies.

The future of this chemical class lies in the continued exploration of structure-activity relationships to design novel molecules with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these next-generation compounds, ensuring that only the most promising candidates advance in the development pipeline. As the challenges of global food security and sustainable agriculture intensify, the continued innovation in agrochemicals derived from scaffolds like thiophenecarboxamide will be paramount.

References

  • CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]

  • Resisting Resistance: Incorporation and Preservation of SDHI Fungicides for Disease Management. [Link]

  • In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. Research Trend. [Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. APS Journals. [Link]

  • Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Globe Thesis. [Link]

  • The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. NCBI. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. [Link]

  • In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. Research Trend. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. [Link]

  • Production scheme for penthiopyrad, a broad spectrum fungicide. ResearchGate. [Link]

  • Inhibition of mycelial growth against various fungi. a. ResearchGate. [Link]

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PLOS One. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • SDHI Fungicides. FRAC. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. ResearchGate. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride. As a reactive acyl chloride, this compound is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, its utility is matched by its potential hazards. The acyl chloride functional group is highly susceptible to nucleophilic attack, especially by water, leading to the release of corrosive hydrochloric acid. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in chemical principles to ensure your safety and the integrity of your research.

Hazard Identification: Understanding the "Why" Behind the "How"

Effective safety protocols are built on a foundational understanding of the substance's inherent risks. This compound's primary hazards stem from its reactivity and corrosivity.

Core Reactivity: The principal reaction of concern is its rapid and exothermic hydrolysis upon contact with moisture (e.g., humidity in the air, water, or biological tissues). This reaction produces 3-chloro-4-methyl-2-thiophenecarboxylic acid and hydrochloric acid (HCl), a strong, corrosive acid.[1][2] This reactivity dictates every aspect of its handling, from storage to disposal.

Summary of Key Hazards

Hazard ClassDescriptionRationale & Consequence
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.[3][4]The compound itself and its hydrolysis product (HCl) will rapidly destroy skin tissue upon contact, leading to chemical burns.
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[3][5]The cornea is exceptionally sensitive. A splash can cause immediate, severe pain and lead to permanent blindness.[4][5]
Acute Toxicity Harmful if swallowed or inhaled.[6]Ingestion can cause severe damage and perforation of the digestive tract.[3][4] Inhaled vapors or dust can irritate and damage the respiratory system.[6]
Reactivity Reacts with water to liberate toxic and corrosive gas (HCl).[4]This reaction is the source of many handling hazards. It necessitates storage in dry, inert conditions and careful quenching during disposal.[1]

The Core Ensemble of Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential. This is not merely a dress code; it is a system of barriers engineered to protect you from specific, identified hazards.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Rationale: Given the severe and rapid damage this chemical can inflict upon eye tissue, this is the most critical component of your PPE.

  • Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. They must provide a complete seal around the eyes to prevent splashes from entering from the top, bottom, or sides.[2]

  • Secondary Barrier: Always use a full-face shield in conjunction with splash goggles.[1][7] The face shield protects the rest of your face from splashes and is your primary defense when handling larger quantities or during vigorous reactions.

Skin and Body Protection: A Barrier Against Corrosivity

Rationale: To prevent contact with skin, which can result in severe chemical burns.[4]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.

  • Chemical-Resistant Apron: For operations involving larger volumes or a significant risk of splashing, wear a chemical-resistant apron over the lab coat.

  • Closed-Toed Shoes: Shoes must fully cover the foot. Permeable shoes, such as those made of canvas, are not permitted.

Hand Protection: Selecting the Right Glove

Rationale: Your hands are most likely to come into direct contact with the chemical. The choice of glove material is critical for providing an effective barrier. Acyl chlorides are aggressive, and not all common laboratory gloves are suitable.

  • Recommended Practice: Double-gloving is strongly recommended. This provides a backup barrier in case the outer glove is compromised and allows for a safer doffing procedure.

  • Glove Selection:

Glove MaterialPerformance Against Acyl Chlorides & HClKey Considerations
Nitrile Good to Excellent Provides good resistance to a range of chemicals. Ensure you are using a sufficiently thick nitrile glove (e.g., >4 mil). Check for breakthrough times with the manufacturer.[8]
Neoprene Excellent Offers excellent resistance to acids and caustics. A robust choice for handling this compound.[1][8]
Natural Rubber (Latex) Poor to Fair Generally offers poor resistance to reactive organic chemicals and is not recommended.
Vinyl Poor Not recommended due to poor chemical resistance.[8]

Crucial Technique: Always inspect gloves for tears or pinholes before use. Remove gloves immediately if you suspect contamination, and wash your hands thoroughly.

Respiratory Protection: Engineering Controls and Respirators

Rationale: To prevent inhalation of corrosive vapors or dust, which can cause severe respiratory tract irritation.[6]

  • Primary Control (Mandatory): All handling of this compound must be performed inside a certified chemical fume hood.[1][5] This engineering control is your primary method for preventing respiratory exposure.

  • Secondary Control (Situational): A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge may be required for emergency situations, such as a large spill, or if engineering controls are insufficient.[2] Use of a respirator requires prior medical clearance and fit-testing.

Procedural Guidance for Safe Handling

A systematic workflow minimizes risk. The following protocols integrate PPE use into the practical handling of the chemical.

Pre-Operational Workflow

This diagram outlines the essential preparatory steps before the chemical container is even opened.

Pre_Op_Workflow cluster_prep Preparation Phase cluster_ppe Donning PPE Verify_Controls Verify Fume Hood Certification & Airflow Locate_Safety Locate Eyewash & Safety Shower Verify_Controls->Locate_Safety Assemble_Materials Assemble All Glassware, Reagents, & Quenching Solution Locate_Safety->Assemble_Materials Don_Coat Don Lab Coat & Apron Assemble_Materials->Don_Coat Review_SDS Review Supplier SDS for Specific Properties Review_SDS->Verify_Controls Don_Goggles Don Goggles & Face Shield Don_Coat->Don_Goggles Don_Gloves Don Inner & Outer Gloves Don_Goggles->Don_Gloves

Caption: Pre-operational workflow from verification to final PPE donning.

Step-by-Step Handling Protocol
  • Work Zone Setup: Ensure the sash of the fume hood is at the lowest practical height. Place absorbent, chemical-resistant pads on the work surface.

  • Inert Atmosphere: If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Slowly open the container inside the fume hood, pointing the cap away from you.

    • Use clean, dry utensils (spatula, syringe) for transfer.

    • For additions, always add the acyl chloride slowly to the reaction mixture. Never add water or other nucleophiles to the bulk acyl chloride, as this can cause a violent, exothermic reaction.

  • Post-Handling:

    • Securely close the main container immediately after dispensing.

    • Decontaminate any utensils by slowly quenching them in a beaker containing a stirrable solution of sodium bicarbonate or another suitable base.

    • Clean the work area thoroughly.

Emergency Response and Decontamination

Preparation is key to managing unexpected events safely.

Spill Management

The appropriate response depends entirely on the scale of the spill.

Spill_Response Spill Spill Occurs Assess Assess Scale & Location Spill->Assess Decision Is it small & contained in the hood? Assess->Decision SmallSpill Small Spill Protocol Decision->SmallSpill Yes LargeSpill Large Spill Protocol Decision->LargeSpill No Alert Alert Colleagues SmallSpill->Alert Contain Cover with Inert Absorbent (e.g., Vermiculite, Dry Sand) Alert->Contain Collect Collect into a Sealable Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Evacuate Evacuate Immediate Area LargeSpill->Evacuate Alert_EH_S Alert Supervisor & Call Emergency Response Evacuate->Alert_EH_S Secure Secure the Area (Do Not Attempt Cleanup) Alert_EH_S->Secure

Caption: Decision tree for responding to a chemical spill.

First Aid: Immediate Actions

In case of exposure, immediate and decisive action is critical. Medical attention should always be sought.[3]

Exposure RouteImmediate First Aid Protocol
Eyes Immediately flush with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]
Skin Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6]

Waste Disposal Plan

Improper disposal can pose a significant risk to personnel and the environment.

  • Segregation: All waste contaminated with this compound (e.g., gloves, absorbent pads, empty containers) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Neutralization/Quenching (for residual amounts): Small amounts of residual chemical on equipment can be quenched by slowly adding the item to a stirred, ice-cooled solution of sodium bicarbonate. Be prepared for gas evolution (CO2).

  • Bulk Disposal: For larger quantities of the chemical or contaminated solvents, contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[3][6] Do not attempt to neutralize large quantities yourself.

By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, ensuring a culture of safety and scientific excellence.

References

  • Angene Chemical. (2024, August 25). Safety Data Sheet: 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. Retrieved from [Link]

  • The Sarpong Group, UC Berkeley. (2016, October 24). Acutely Toxic Chemicals (ATCs) Standard Operating Procedure. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.